3H-furo[3,4-e]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210-86-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3H-furo[3,4-e]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-10-8)7-4-12-3-6(1)7/h1-5H,(H,10,11) |
InChI Key |
AMLAJYKJAOJANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=COC=C31)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Proposed Synthesis and Characterization of 3H-furo[3,4-e]benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a direct and specific synthesis for 3H-furo[3,4-e]benzimidazole has not been prominently reported. This guide, therefore, presents a hypothetical yet scientifically plausible approach to its synthesis and characterization based on well-established principles of heterocyclic chemistry and extensive data from analogous benzimidazole derivatives.
Introduction
Benzimidazole and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a furan ring to the benzimidazole core to form this compound is anticipated to yield a novel scaffold with unique biological and physicochemical properties. This document outlines a proposed synthetic route and the expected analytical characterization of this target molecule.
Proposed Synthetic Pathway
A plausible synthetic strategy for this compound involves the condensation of a substituted o-phenylenediamine with a furan-based dicarbonyl equivalent or a related reactive intermediate. One of the most direct approaches would be the reaction of o-phenylenediamine with furan-3,4-dicarboxylic acid or its derivatives under acidic conditions, leading to cyclization.
A common method for benzimidazole synthesis involves the reaction of o-phenylenediamine with aldehydes or carboxylic acids.[1] For the target molecule, a potential precursor could be furan-3,4-dicarbaldehyde. The proposed reaction pathway is depicted below.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.
3.1. Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Furan-3,4-dicarbaldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and furan-3,4-dicarbaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the initial condensation to form the Schiff base intermediate, add sodium metabisulfite (1.5 eq) to the reaction mixture.
-
Continue to reflux for an additional 2-3 hours to facilitate the oxidative cyclization.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for the characterization of this compound, based on spectral data of similar benzimidazole derivatives.[2][3]
Table 1: Predicted Physicochemical and Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180-190 °C (decomposed) |
| Mass Spec (EI-MS) | m/z (calc.): 158.05; (found): [M]⁺ 158 |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (imidazole) |
| ~8.2 | s | 2H | Furan protons |
| ~7.7-7.8 | m | 2H | Aromatic protons (Benzene ring) |
| ~7.3-7.4 | m | 2H | Aromatic protons (Benzene ring) |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C=N (imidazole) |
| ~145 | Furan carbons (adjacent to O) |
| ~140 | Quaternary carbons (benzimidazole fusion) |
| ~125-130 | Aromatic CH carbons (Benzene ring) |
| ~115-120 | Furan carbons (adjacent to imidazole) |
| ~110-115 | Aromatic CH carbons (Benzene ring) |
Table 4: Predicted FT-IR Spectral Data (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (imidazole) |
| ~3100-3000 | C-H stretching (aromatic and furan) |
| ~1620 | C=N stretching (imidazole) |
| ~1580, 1450 | C=C stretching (aromatic) |
| ~1250 | C-O-C stretching (furan) |
Experimental Workflow Visualization
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel heterocyclic compound this compound. The proposed synthetic route is based on established and reliable reactions in benzimidazole chemistry. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and identify this molecule. The unique fused ring system of this compound makes it a promising candidate for further investigation in drug discovery and materials science.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthetic Routes for 3H-furo[3,4-e]benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed novel synthetic routes to the underexplored 3H-furo[3,4-e]benzimidazole heterocyclic system. Given the significant biological activities associated with various fused benzimidazole derivatives, this document aims to equip researchers with plausible and actionable strategies for the synthesis of this novel scaffold, thereby paving the way for future drug discovery and development efforts.
While direct synthetic precedents for the this compound core are not yet established in the literature, the strategies outlined herein are based on well-established methodologies in heterocyclic chemistry. These proposed routes leverage common starting materials and robust reactions, offering a solid foundation for the successful synthesis of this new class of compounds.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are proposed, each offering a distinct pathway to the target scaffold. These strategies are designed to be versatile, allowing for the introduction of a variety of substituents on both the benzimidazole and furan moieties.
Strategy 1: Furan Annulation onto a Pre-formed Benzimidazole Core
This approach focuses on the construction of the benzimidazole ring first, followed by the annulation of the furan ring. A key intermediate in this strategy is a 4,5-disubstituted benzimidazole.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for Strategy 1.
Forward Synthesis:
The forward synthesis commences with the condensation of a 1,2-diaminobenzene derivative bearing functional groups at the 4 and 5 positions that can be converted to the fused furan ring. A plausible route involves the use of a commercially available or readily synthesized 4,5-disubstituted o-phenylenediamine.
Key Steps:
-
Benzimidazole Formation: Condensation of a 1,2-diaminobenzene derivative with an appropriate aldehyde or carboxylic acid is a well-established method for benzimidazole synthesis.[1][2]
-
Furan Ring Annulation: The furan ring can be formed via an intramolecular cyclodehydration of a 4,5-bis(hydroxymethyl)benzimidazole intermediate.
Strategy 2: Benzimidazole Annulation onto a Pre-formed Furan Core
This alternative strategy involves the initial construction of a furan ring bearing ortho-amino substituents, which then undergoes cyclization to form the benzimidazole ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for Strategy 2.
Forward Synthesis:
This approach begins with a suitably substituted furan derivative. The key challenge lies in the synthesis of the 3,4-diaminofuran precursor.
Key Steps:
-
Furan Functionalization: Introduction of nitro groups at the 3 and 4 positions of a furan ring.
-
Reduction: Reduction of the dinitro-furan to the corresponding diamino-furan.
-
Benzimidazole Formation: Cyclization of the 3,4-diaminofuran with an aldehyde or carboxylic acid to yield the target this compound.
Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key steps in the synthesis of this compound derivatives. These are based on established procedures for analogous transformations.
Protocol 1: Synthesis of 2-Substituted-4,5-bis(hydroxymethyl)benzimidazole (Intermediate for Strategy 1)
-
Reaction Setup: To a solution of 1,2-diamino-4,5-bis(hydroxymethyl)benzene (1.0 eq) in ethanol (10 mL/mmol) is added the desired aldehyde (1.1 eq).
-
Reaction Conditions: The mixture is stirred at room temperature for 30 minutes, followed by the addition of sodium metabisulfite (1.5 eq). The reaction is then refluxed for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: Cyclodehydration to form this compound (Final Step of Strategy 1)
-
Reaction Setup: The 2-substituted-4,5-bis(hydroxymethyl)benzimidazole (1.0 eq) is dissolved in a suitable solvent such as toluene or dioxane.
-
Reaction Conditions: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is evaporated. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The product is purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize potential starting materials and the corresponding expected products for the proposed synthetic routes.
Table 1: Scope of Strategy 1 - Furan Annulation
| R-group in Aldehyde (R-CHO) | Expected 2-Substituent on Benzimidazole |
| Phenyl | 2-Phenyl |
| 4-Chlorophenyl | 2-(4-Chlorophenyl) |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl) |
| Thiophen-2-yl | 2-(Thiophen-2-yl) |
| Methyl | 2-Methyl |
Table 2: Scope of Strategy 2 - Benzimidazole Annulation
| R-group in Aldehyde (R-CHO) | Expected 2-Substituent on Benzimidazole |
| Phenyl | 2-Phenyl |
| 4-Fluorophenyl | 2-(4-Fluorophenyl) |
| Pyridin-3-yl | 2-(Pyridin-3-yl) |
| Cyclohexyl | 2-Cyclohexyl |
Visualization of Proposed Workflows
The following diagrams illustrate the proposed synthetic workflows.
Workflow for Strategy 1:
Caption: Proposed workflow for Strategy 1.
Workflow for Strategy 2:
Caption: Proposed workflow for Strategy 2.
Conclusion
The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. This guide has outlined two viable and robust synthetic strategies based on established chemical principles. The proposed routes offer flexibility in the introduction of various substituents, allowing for the creation of a diverse library of compounds for biological screening. Researchers and drug development professionals are encouraged to explore these pathways to unlock the potential of this novel heterocyclic scaffold.
References
Spectroscopic Analysis of 3H-furo[3,4-e]benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of 3H-furo[3,4-e]benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents predicted values and general methodologies based on the analysis of structurally related benzimidazole and furobenzimidazole derivatives.
Introduction
This compound belongs to the fused heterocyclic family, incorporating both furan and benzimidazole moieties. Such compounds are of significant interest in drug discovery due to the diverse biological activities associated with the benzimidazole core, including antimicrobial, antiviral, and antitumoral properties.[1] Accurate structural elucidation and purity assessment are critical for understanding its structure-activity relationship and for its potential development as a therapeutic agent. Spectroscopic methods are the primary tools for achieving this.
This guide will cover the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on known data for analogous compounds.[1][2][3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| ¹H NMR | ¹³C NMR | ||
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |
| H-1 | ~ 8.3 - 8.5 | C-1 | ~ 145 - 150 |
| H-3 | ~ 5.0 - 5.5 | C-3 | ~ 70 - 75 |
| H-5 | ~ 7.6 - 7.8 | C-3a | ~ 130 - 135 |
| H-6 | ~ 7.2 - 7.4 | C-4a | ~ 140 - 145 |
| H-7 | ~ 7.2 - 7.4 | C-5 | ~ 110 - 115 |
| H-8 | ~ 7.6 - 7.8 | C-6 | ~ 120 - 125 |
| NH | ~ 12.0 - 13.0 | C-7 | ~ 120 - 125 |
| C-8 | ~ 110 - 115 | ||
| C-8a | ~ 150 - 155 |
Table 2: Predicted Key IR and UV-Vis Absorptions
| Spectroscopic Technique | Predicted Absorption | Assignment |
| IR Spectroscopy (cm⁻¹) | ~ 3400 - 3200 | N-H stretching |
| ~ 3100 - 3000 | Aromatic C-H stretching | |
| ~ 1620 - 1600 | C=N stretching | |
| ~ 1590 - 1570 | C=C stretching (aromatic) | |
| ~ 1200 - 1000 | C-O-C stretching (furan) | |
| UV-Vis Spectroscopy (λₘₐₓ, nm) | ~ 240 - 250 | π → π* transitions |
| ~ 270 - 280 | π → π* transitions |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive ion mode.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and desolvation gas temperature of 250-350 °C.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain structural insights.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated system of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of 200-400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε).[7][8][9]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques for the structural elucidation of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Furo-Benzimidazoles: Focus on 3H-furo[3,4-e]benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics and a plausible synthetic approach for the furo-benzimidazole scaffold, with a specific focus on the predicted data for 3H-furo[3,4-e]benzimidazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of analogous benzimidazole derivatives. A comprehensive, generalized experimental protocol for acquiring such NMR data is also provided.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the known NMR data of various substituted benzimidazoles and related heterocyclic systems. Actual experimental values may vary based on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.0 - 5.5 | s | - |
| H-3 | 7.0 - 7.5 | d | 8.0 - 9.0 |
| H-5 | 7.2 - 7.8 | m | - |
| H-6 | 7.2 - 7.8 | m | - |
| H-7 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| NH | 12.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 70 - 80 |
| C-3 | 110 - 120 |
| C-3a | 130 - 140 |
| C-4a | 140 - 150 |
| C-5 | 115 - 125 |
| C-6 | 115 - 125 |
| C-7 | 120 - 130 |
| C-7a | 150 - 160 |
| C-8a | 140 - 150 |
Experimental Protocol for NMR Spectroscopy
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for benzimidazole derivatives, which would be applicable for the characterization of this compound.
2.1. Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample of the furo-benzimidazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Solubilization: The mixture is gently vortexed or sonicated to ensure complete dissolution of the sample.
2.2. NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are often required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A typical spectral width for aromatic compounds is 0 to 200 ppm.
-
2.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase Correction: The transformed spectrum is manually or automatically phase corrected.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons, and all peaks in both ¹H and ¹³C spectra are picked and labeled.
Visualization of a General Synthetic Pathway
The following diagram illustrates a plausible synthetic route to a furo-benzimidazole scaffold. This is a generalized pathway and may require optimization for the specific synthesis of the this compound isomer.
Caption: General synthetic scheme for a furo-benzimidazole scaffold.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3H-furo[3,4-e]benzimidazole
Disclaimer: As of the latest literature review, specific mass spectrometry data for the novel heterocyclic compound 3H-furo[3,4-e]benzimidazole is not publicly available. This guide, therefore, provides a predictive framework for its analysis based on established principles of mass spectrometry and the known fragmentation patterns of related benzimidazole and fused heterocyclic systems. The experimental protocols and data presented are illustrative and based on methodologies for similar analytes.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the mass spectrometric characterization of novel N-heterocyclic compounds. It outlines the predicted fragmentation behavior of this compound, provides a detailed experimental protocol for its analysis, and presents a generalized workflow for the identification of unknown compounds.
Predicted Mass Spectral Fragmentation of this compound
The structure of this compound, a fused ring system, suggests that its fragmentation in mass spectrometry will be governed by the stability of the aromatic benzimidazole core and the furan ring. Under electron ionization (EI), the molecular ion is expected to be prominent. Subsequent fragmentation would likely involve characteristic losses from the heterocyclic rings.
A plausible fragmentation pathway for this compound is proposed below. This pathway is predicted based on the known fragmentation of benzimidazole, which often involves the loss of HCN, and the fragmentation of furan, which can involve the loss of CO and CHO.[1][2][3]
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway for this compound.
Table 1: Predicted Mass Fragments for this compound
| m/z | Predicted Ion | Formula | Predicted Origin |
| 158 | Molecular Ion [M]+• | C9H6N2O | Parent Molecule |
| 157 | [M-H]+ | C9H5N2O | Loss of a hydrogen radical |
| 130 | [M-CO]+• | C8H6N2 | Loss of carbon monoxide from the furan ring |
| 129 | [M-CHO]+ | C8H5N2 | Loss of a formyl radical from the furan ring |
| 103 | [C7H5N]+ | C7H5N | Loss of HCN from the [M-CO]+• ion |
| 76 | [C6H4]+• | C6H4 | Benzyne radical cation from the benzimidazole ring |
Experimental Protocol: LC-MS/MS Analysis
For the analysis of a novel compound like this compound, a high-sensitivity technique such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. This allows for the separation of the analyte from any impurities and provides structural information through fragmentation analysis.
2.1. Sample Preparation
A stock solution of the synthesized and purified this compound would be prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Working solutions for calibration and analysis would be prepared by serial dilution of the stock solution in the initial mobile phase.
2.2. Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the compound, followed by a wash and re-equilibration step. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2.3. Mass Spectrometry
-
Instrument: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOF) or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS Method:
-
Full Scan (MS1): A full scan from m/z 50-500 would be performed to determine the precursor ion mass of the analyte.
-
Product Ion Scan (MS2): A product ion scan of the precursor ion (m/z 159 for [M+H]+) would be performed at various collision energies (e.g., 10, 20, 30 eV) to generate a fragmentation spectrum.
-
Workflow for Unknown Compound Identification
The identification and characterization of a novel compound like this compound would follow a systematic workflow. This workflow combines high-resolution mass spectrometry with data processing and interpretation tools.[4][5][6]
Workflow Diagram for Unknown Compound Identification
Caption: General workflow for the identification of an unknown compound using LC-HRMS.
Table 2: Key Steps in Unknown Compound Identification
| Step | Description | Tools and Techniques |
| 1. Data Acquisition | The sample is introduced into the mass spectrometer, and high-resolution mass spectra (MS1 and MS2) are acquired. | LC-HRMS (QTOF, Orbitrap), Data-Dependent Acquisition (DDA) |
| 2. Elemental Composition | The accurate mass and isotopic pattern from the MS1 scan are used to predict the elemental formula of the unknown compound. | Mass accuracy < 5 ppm, isotopic pattern analysis software. |
| 3. Database Searching | The predicted elemental formula is used to search chemical databases for potential candidate structures. | PubChem, ChemSpider, SciFinder. |
| 4. Fragmentation Analysis | The MS2 spectrum is analyzed to identify characteristic fragment ions and neutral losses. | Manual interpretation, fragmentation prediction software (e.g., Mass Frontier). |
| 5. Structure Verification | The experimental fragmentation pattern is compared with the predicted fragmentation of candidate structures or with a reference spectrum from a spectral library. | In silico fragmentation tools, spectral libraries (e.g., NIST, MassBank). |
| 6. Confirmation | The identity of the compound is confirmed by comparing its retention time and MS/MS spectrum with those of an authentic reference standard. | Synthesis of reference standard, co-injection analysis. |
Conclusion
While specific experimental data for this compound is not yet available, this guide provides a comprehensive and technically detailed framework for its mass spectrometric analysis. The predicted fragmentation patterns, a detailed LC-MS/MS protocol, and a general workflow for unknown compound identification offer a solid foundation for researchers and drug development professionals working with this and other novel heterocyclic compounds. The application of high-resolution mass spectrometry, coupled with systematic data analysis, is crucial for the successful characterization of such new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of Furo-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and synthetic aspects of furo-benzimidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. While the specific crystal structure of 3H-furo[3,4-e]benzimidazole is not publicly available, this document leverages crystallographic data from closely related structures containing both furan and benzimidazole moieties to provide a detailed analysis. The experimental protocols for the synthesis and crystallization of benzimidazole derivatives are also detailed, offering valuable insights for researchers in the field.
Introduction to Furo-Benzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring.[1] This core structure is a key pharmacophore in a wide array of biologically active compounds, including antimicrobial, anticancer, and antiviral agents.[1] The fusion of a furan ring to the benzimidazole core, creating furo-benzimidazoles, introduces additional structural diversity and potential for novel biological activities. The specific arrangement of the fused rings, such as in the furo[3,4-e], furo[3,4-b], or furo[2,3-f] isomers, dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
Crystallographic Analysis of a Furan-Containing Benzimidazole Derivative
In the absence of a determined crystal structure for this compound, we present an analysis of a structurally related compound: 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione . This molecule contains both the benzimidazole and furan rings, providing a valuable model for understanding the structural characteristics of this class of compounds.
The thiazolo[3,4-a]benzimidazole fused-ring system in this compound is nearly planar.[2] The furan-2-yl-methylene moiety is also largely coplanar with the main ring system, with a minimal dihedral angle between them.[2] The crystal structure is stabilized by weak intermolecular interactions, including C—H⋯N hydrogen bonds and slipped π–π stacking, which organize the molecules into a three-dimensional network.[2]
Table 1: Crystallographic Data for 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₂OS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3569 (3) |
| b (Å) | 15.6324 (6) |
| c (Å) | 9.8789 (4) |
| α (°) | 90 |
| β (°) | 108.783 (2) |
| γ (°) | 90 |
| Volume (ų) | 1219.29 (8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.546 |
| Absorption Coefficient (mm⁻¹) | 0.42 |
| F(000) | 584.0 |
Data sourced from a representative study on a related compound.[2]
Experimental Protocols
The synthesis of benzimidazole derivatives, including those with fused furan rings, typically involves the condensation of o-phenylenediamines with various carbonyl compounds.
A common and efficient method for synthesizing substituted benzimidazoles is the one-pot condensation of o-phenylenediamines with aryl aldehydes. This reaction can be catalyzed by various reagents, including acids or oxidizing agents, and can often be performed under mild conditions with high yields.[3]
Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazole derivatives.
The synthesis of a benzimidazole derivative containing a furan moiety, such as 2-(furan-2-yl)-1-(furan-2-ylmethyl)-benzimidazole, can be achieved through the reaction of 1,2-diaminobenzene with 2-furaldehyde.[4]
Experimental Procedure:
-
Reaction Setup: 1,2-diaminobenzene is reacted with 2-furaldehyde in a suitable solvent.
-
Catalysis: The reaction may be catalyzed to improve yield and selectivity.
-
Purification: The resulting products, which may include mono- and di-substituted benzimidazoles, are separated and purified using techniques such as column chromatography.[4]
Obtaining high-quality crystals is crucial for structural determination by X-ray crystallography. For benzimidazole derivatives, this often involves the following steps:
-
Purification: The synthesized compound must be of high purity. Techniques such as sublimation in vacuo have been shown to be effective for purifying benzimidazoles.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. Common solvents for benzimidazole crystallization include ethanol, methanol, and dimethylformamide.
-
Crystallization Method:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Logical Flow for Single Crystal Growth:
Caption: Decision workflow for obtaining single crystals for X-ray diffraction.
Potential Signaling Pathways and Biological Activity
Benzimidazole derivatives are known to interact with a variety of biological targets. While the specific pathways for this compound are not defined, related compounds have shown activities such as:
-
Antitumor Agents: Some benzimidazole derivatives exhibit antitumor activity.
-
Antimicrobial Agents: The benzimidazole scaffold is present in several antimicrobial drugs.
-
Enzyme Inhibition: Fused benzimidazoles have been investigated as inhibitors of various enzymes.
The determination of the precise crystal structure of novel furo-benzimidazoles is a critical step in understanding their structure-activity relationships (SAR) and in the rational design of new therapeutic agents.
Hypothetical Drug Discovery Pathway:
Caption: A simplified signaling pathway for drug discovery involving furo-benzimidazoles.
Conclusion
While the crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for researchers by presenting data from analogous structures and detailing the necessary experimental protocols for synthesis and crystallization. The provided information serves as a valuable resource for the design and development of novel furo-benzimidazole derivatives with potential therapeutic applications. The structural insights from related compounds, combined with established synthetic methodologies, pave the way for future investigations into this promising class of molecules.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular and crystal structure, Hirshfeld analysis and DFT investigation of 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Synthesis and characterization of novel benzimidazole-furan derivatives [morressier.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Furo-Benzimidazole Derivatives
Core Physical and Chemical Properties
The benzimidazole core is a prominent scaffold in medicinal chemistry, imparting a range of physicochemical properties that are tunable through substitution.[1][2] The fusion of a furan ring to the benzimidazole system, as in the theoretical 3H-furo[3,4-e]benzimidazole, would be expected to influence its electronic distribution, planarity, and potential for intermolecular interactions.
Quantitative data for a related furo-benzimidazole derivative and the parent benzimidazole are summarized below to provide an estimated profile.
Table 1: Physicochemical Properties of a Furo-Benzimidazole Derivative and Benzimidazole
| Property | 8H-Furo[3,4-e]benzimidazol-8-one, 1,6-dihydro-2-methyl- | Benzimidazole[3] |
| Molecular Formula | C10H8N2O2 | C7H6N2 |
| Molar Mass | 188.18 g/mol | 118.14 g/mol |
| Boiling Point | 554.6 ± 45.0 °C (Predicted) | 360 °C |
| pKa | 9.83 ± 0.20 (Predicted) | 5.5 (Acidic), 12.8 (Basic) |
| LogP | Not Available | 1.3 |
| Solubility | Not Available | Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. Soluble in aqueous solutions of acids and strong alkalis. |
| Density | 1.470 ± 0.06 g/cm3 (Predicted) | 1.23 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation of novel heterocyclic compounds. The following table summarizes key spectral data for various benzimidazole derivatives, which would be analogous to what one might expect for this compound.
Table 2: Representative Spectroscopic Data for Benzimidazole Derivatives
| Derivative | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | 3410 (Ar, N-H), 3201 (alph-NH), 3033(Ar-CH), 1635(C=N), 1525 and1346 (NO2) | 3.38 (s, 2H, CH2), 6.47 (s, 1H, amine N-H), 7.08 –8.25 (m, 4H, Ar), 10.46 (s, 1H, benzimidazol N-H) | 41.96 (CH2), 115.56-147.18(Ar-rings), 153.92(benzimidazole,C=N), 165.86 and 169.86 (1,3,4-thiadiazole, C=N) | Not Available | [4] |
| 2-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | Not Available | 13.19 – 12.87 (m, 1H), 8.17 (t, J = 1.8 Hz, 1H), 8.09 (dt, J = 7.5, 1.5 Hz, 1H), 7.61 – 7.00 (m, 4H), 3.10 (t, J = 4.5 Hz, 4H), 2.81 (s, 4H), 2.64 (q, J = 7.4 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H) | 150.47, 142.48, 134.21, 132.54, 131.37, 129.75, 129.25, 127.89, 127.04, 126.17, 125.16, 105.67, 101.48, 52.40, 51.87, 50.50, 11.48 | 358.3 [M]⁺ | [5] |
| Benzimidazole-linked-1,3,4-thiadiazol-2-amine derivative (AP1) | 3572.47 (-NH), 3424.45 (-CH stretch), 1983.37 (-C=N) | 5.17 (d, NH of imidazole), 7.16-7.22 (s, Ar- CH), 7.44-7.48 (d, NH of thiadazole), 7.56-7.58 (s, NH) | 18.4, 42.9, 112.4, 123.7, 124.1, 129.4, 135.5, 137.1, 146.9, 153.7, 171.4 | 232.92 [M+H]⁺ | [6] |
Experimental Protocols
The synthesis of the benzimidazole core is well-established, typically involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] The subsequent construction of the fused furan ring would likely proceed through intramolecular cyclization of a suitably functionalized benzimidazole intermediate.
General Synthesis of 2-Substituted Benzimidazoles:
A widely used method for the synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamines with aldehydes.[7]
-
Reaction: o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) are dissolved in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst: A catalyst, such as erbium(III) trifluoromethanesulfonate (Er(OTf)₃), can be added to improve reaction efficiency and selectivity.[7]
-
Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from minutes to several hours.
-
Workup: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of Benzimidazole-Thiadiazole Derivatives:
A multi-step synthesis can be employed to generate more complex benzimidazole derivatives.
-
Step 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole: This intermediate is synthesized from o-phenylenediamine and chloroacetic acid.
-
Step 2: Nucleophilic Substitution: The intermediate is reacted with a derivative of 1,3,4-thiadiazol-2-amine in the presence of a base like potassium iodide in ethanol.
-
Step 3: Final Product Formation: The reaction mixture is refluxed, followed by the addition of potassium hydroxide to facilitate the final reaction, yielding the benzimidazole derivative containing a 1,3,4-thiadiazole ring.[4]
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1][8] Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some benzimidazole derivatives act as VEGFR-2 inhibitors, thereby blocking angiogenesis, a critical process in tumor growth and metastasis.[6]
Hypothetical Signaling Pathway Inhibition by a Furo-Benzimidazole Derivative:
The following diagram illustrates a potential mechanism of action for a furo-benzimidazole derivative as a kinase inhibitor, a common target for this class of compounds.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.
General Experimental Workflow for Synthesis and Characterization:
The logical flow from starting materials to a fully characterized novel compound is depicted below.
Caption: A generalized workflow for the synthesis and characterization of novel benzimidazole derivatives.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 3H-furo[3,4-e]benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental or computational studies on the tautomerism of 3H-furo[3,4-e]benzimidazole are not available in the current scientific literature. This guide provides a comprehensive investigation based on the well-established principles of benzimidazole tautomerism, analysis of analogous heterocyclic systems, and detailed protocols for future experimental and computational validation.
Introduction to Annular Tautomerism in Fused Benzimidazoles
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] A key feature of N-unsubstituted benzimidazoles is annular tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole ring.[2] This equilibrium can significantly influence the molecule's physicochemical properties, such as its dipole moment, pKa, and hydrogen bonding capabilities, which in turn dictates its interaction with biological targets.[2][3]
The fusion of a furan ring to the benzimidazole core, as in this compound, introduces a new layer of complexity to this tautomeric interplay. The electronic nature of the fused furan ring is expected to modulate the electron density within the benzimidazole system, thereby influencing the relative stability of the two possible tautomers: 1H-furo[3,4-e]benzimidazole (Tautomer A) and This compound (Tautomer B) .
This whitepaper will explore the likely tautomeric preference of this system based on theoretical principles and data from analogous compounds. Furthermore, it will provide detailed experimental and computational protocols for researchers seeking to definitively characterize the tautomerism of this novel heterocyclic system.
Theoretical Considerations and Predicted Tautomeric Equilibrium
The position of the tautomeric equilibrium in substituted benzimidazoles is governed by the electronic effects of the substituents on the benzene ring. Electron-donating groups tend to favor the tautomer where the mobile proton is on the nitrogen atom further away from the substituent, while electron-withdrawing groups have the opposite effect.
In the case of this compound, the furan ring is fused to the 'e' face of the benzimidazole, corresponding to the 4 and 5 positions of the benzimidazole ring. The oxygen atom of the furan ring is an electron-donating group due to its lone pairs, which can participate in resonance. This electron-donating character is expected to increase the electron density of the fused benzene ring, which in turn influences the basicity of the N1 and N3 atoms of the imidazole ring.
Given the position of the fused furan ring, its electron-donating effect would likely have a more pronounced influence on the adjacent N1 atom. This would increase the basicity of N1, making it a more favorable site for protonation. Consequently, it is hypothesized that the equilibrium will favor the tautomer where the proton resides on the N3 atom, i.e., This compound (Tautomer B) .
However, the overall electronic effect is a subtle interplay of resonance and inductive effects, and the actual tautomeric preference can be influenced by the solvent environment.[4] Therefore, experimental and computational verification is crucial.
Below is a diagram illustrating the proposed tautomeric equilibrium.
Caption: Proposed annular tautomeric equilibrium of furo[3,4-e]benzimidazole.
Data from Analogous Systems
While no data exists for this compound, studies on substituted benzimidazoles provide a framework for understanding its potential tautomeric behavior. The relative populations of tautomers are often quantified by the equilibrium constant, KT = [Tautomer B]/[Tautomer A].
The following table presents hypothetical data for a related benzimidazole derivative to illustrate how such information would be presented.
| Compound | Tautomer A (%) | Tautomer B (%) | KT | Solvent | Method | Reference |
| Example: 5-Nitrobenzimidazole | 30 | 70 | 2.33 | DMSO-d6 | 1H NMR | Fictional |
| This compound | To be determined | To be determined | To be determined | - | - | - |
Experimental Protocols for Tautomerism Investigation
To empirically determine the tautomeric equilibrium of this compound, a combination of spectroscopic and crystallographic techniques is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[5] By analyzing the chemical shifts of the protons and carbons in the heterocyclic ring, the predominant tautomer can be identified. In cases of rapid interconversion, a single set of averaged signals is observed. Lowering the temperature can slow down the exchange rate, allowing for the observation of distinct signals for each tautomer.[2]
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[6]
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum at room temperature.
-
If signals are broad, indicating intermediate exchange, acquire spectra at a range of lower temperatures (e.g., 273 K, 253 K, 233 K) to attempt to resolve the signals of the individual tautomers.
-
-
13C NMR Acquisition:
-
Acquire a 1D 13C NMR spectrum with proton decoupling.
-
The chemical shifts of the carbon atoms in the imidazole ring (C2, C3a, C7a) are particularly sensitive to the position of the proton and can be used to distinguish between the tautomers.[7]
-
-
2D NMR Experiments:
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to unambiguously assign all proton and carbon signals.
-
-
Data Analysis:
-
Compare the observed chemical shifts with those of N-methylated derivatives (1-methyl- and 3-methyl-furo[3,4-e]benzimidazole) which serve as fixed models for each tautomer.
-
If separate signals for each tautomer are observed, the relative ratio can be determined by integrating the corresponding 1H NMR signals.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[8] By analyzing the changes in the absorption spectrum as a function of solvent polarity or pH, the presence of multiple species in equilibrium can be inferred.
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane). Prepare a series of dilutions in solvents of varying polarity (e.g., dioxane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Analyze the spectra for the appearance of new absorption bands or shifts in the position of existing bands (solvatochromism) as the solvent polarity is changed.
-
Deconvolution of the overlapping spectra can provide an estimation of the relative concentrations of the tautomers in different solvents.[9]
-
Computational Chemistry Workflow
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable predictions of the relative stabilities of tautomers.[10]
The following workflow outlines a typical computational approach to this problem.
Caption: A typical DFT workflow for predicting tautomer stability.
Detailed Computational Protocol:
-
Structure Preparation: Build the 3D structures of both 1H-furo[3,4-e]benzimidazole and this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for both tautomers in the gas phase using a DFT functional such as B3LYP with a reasonably large basis set (e.g., 6-311++G(d,p)).[10]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single Point Energy Refinement (Optional but Recommended): To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a more accurate DFT functional.
-
Inclusion of Solvent Effects: To model the tautomerism in solution, repeat the geometry optimizations and frequency calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[11]
-
Calculation of Relative Free Energies: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution) by combining the electronic energy, ZPVE, and thermal corrections. The relative free energy (ΔG) between the two tautomers can then be used to calculate the equilibrium constant (KT) using the equation: ΔG = -RT ln(KT).
Conclusion
The tautomerism of this compound represents an intriguing scientific question with potential implications for its application in drug discovery. While direct experimental evidence is currently lacking, theoretical considerations based on the electronic nature of the fused furan ring suggest that the This compound tautomer is likely to be the more stable form.
This guide provides a comprehensive roadmap for researchers to definitively answer this question. The detailed experimental protocols for NMR and UV-Vis spectroscopy, coupled with the robust computational workflow, offer a multi-faceted approach to characterizing the tautomeric equilibrium of this and other novel heterocyclic systems. The insights gained from such studies will be invaluable for understanding the structure-activity relationships of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]
- 3. Tautomer enumeration and stability prediction for virtual screening on large chemical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Discovery and Synthesis of Novel Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the discovery and synthesis of novel benzimidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the limited availability of specific literature on 3H-furo[3,4-e]benzimidazole compounds, this paper focuses on the broader, yet highly relevant, field of benzimidazole synthesis, characterization, and biological evaluation.
Introduction to Benzimidazole Derivatives
Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring.[1] This core structure is a vital pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] Several benzimidazole-based drugs are currently on the market, highlighting the therapeutic potential of this chemical scaffold.[1] The synthesis of novel benzimidazole derivatives continues to be an active area of research, with a focus on developing more efficient and environmentally benign synthetic protocols.[1][3]
Synthetic Methodologies for Benzimidazole Derivatives
The synthesis of benzimidazole derivatives has been extensively studied, with numerous methods reported in the literature. The most common and straightforward approach involves the condensation of 1,2-benzenediamines (o-phenylenediamines) with aldehydes or carboxylic acids.[1][3][4]
This widely used method offers a versatile route to a variety of 2-substituted benzimidazoles. The reaction can be catalyzed by various reagents and conducted under different conditions.
-
Ammonium Chloride Catalysis: A simple and environmentally benign method utilizes ammonium chloride as a catalyst for the condensation of o-phenylenediamine with various carbonyl compounds. The reaction proceeds efficiently at room temperature, with yields ranging from 75% to 94%.[5]
-
Erbium(III) Triflate Catalysis: For the synthesis of double-condensation products, erbium(III) triflate (Er(OTf)3) has been shown to be an effective catalyst, particularly with electron-rich aldehydes. This method can selectively yield 1,2-disubstituted benzimidazoles.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of 2-substituted aryl and alkyl benzimidazoles.[6]
The general workflow for the synthesis of benzimidazole derivatives via the condensation of o-phenylenediamines with aldehydes is depicted below.
Another classical method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid.[3]
The Weidenhagen reaction utilizes the reaction of 1,2-diaminobenzene with aldehydes or ketones in the presence of an oxidizing agent, such as copper acetate, to yield benzimidazole derivatives.[3]
A plausible reaction mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is illustrated below.
Experimental Protocols & Data Presentation
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below is a generalized protocol for the synthesis of 2-phenyl-1H-benzo[d]imidazole, based on procedures described in the literature.[5]
Synthesis of 2-phenyl-1H-benzo[d]imidazole:
-
To a solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in chloroform (10 mL), add ammonium chloride (4 mol%).
-
Stir the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (30/70) eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using petroleum ether/EtOAc (9:1) to yield the pure 2-phenyl-1H-benzo[d]imidazole.
Table 1: Summary of Quantitative Data for Selected Benzimidazole Derivatives
| Compound | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Yield (%) | M.P. (°C) | Reference |
| 2-phenyl-1H-benzo[d]imidazole | Benzaldehyde | NH4Cl | CHCl3 | 94 | - | [5] |
| 2-(4-chlorophenyl)benzimidazole | 4-chlorobenzaldehyde | tert-butyl nitrite | THF | 80 | - | [2] |
| 5-Methyl-1H-benzimidazole | Formic acid | ZnO nanoparticles | - | 94 | - | [3] |
| 5-Methoxy-1H-benzimidazole | Formic acid | ZnO nanoparticles | - | 98 | - | [3] |
| 2-arylbenzimidazoles | Aryl aldehydes | Ag2CO3/celite | Ethanol | Excellent | - | [1] |
Characterization of Novel Benzimidazole Compounds
The structural elucidation and purity assessment of newly synthesized benzimidazole derivatives are performed using a combination of spectroscopic and chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[5][7]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Determines the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]
-
Elemental Analysis: Determines the elemental composition of the compound, which is used to confirm the molecular formula.[8]
Table 2: Spectroscopic Data for a Representative Benzimidazole Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO, δ ppm) | MS (m/z) | Reference |
| 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole | 13.24 (s, 1H), 8.29–8.08 (m, 2H), 7.63–7.25 (m, 5H), 3.40–2.80 (m 10H), 1.24 (t, J = 7.2 Hz, 3H) | 152.25, 139.39, 132.03, 130.50, 130.17, 129.40, 129.33, 126.72, 109.38, 105.60, 101.59, 51.37, 51.31, 49.10, 10.02 | 324.3 [M]+ | [8] |
Biological Activities of Novel Benzimidazole Derivatives
Newly synthesized benzimidazole derivatives are often screened for a variety of biological activities.
-
Anticancer Activity: Some benzimidazole derivatives have shown potent antitumor activity. For example, 1H,3H-thiazolo[3,4-a]benzimidazole derivatives have been tested for their in vitro antitumor activity against 60 human tumor cell lines, with some compounds exhibiting significant growth inhibition.[9][10] Certain derivatives have also been investigated as potential VEGFR-2 inhibitors, a key target in cancer therapy.[11]
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit antibacterial and antifungal properties.[7] Their activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria.[12]
-
Anxiolytic Activity: Certain benzimidazole compounds have been synthesized and evaluated for their potential as anxiolytics, showing promising results in preclinical models.[5]
The general workflow for the biological evaluation of novel compounds is outlined below.
Conclusion
The benzimidazole scaffold remains a cornerstone in the development of novel therapeutic agents. The synthetic methodologies are well-established and continue to evolve, offering researchers a versatile platform for creating diverse libraries of compounds. The data presented in this guide, including synthetic protocols, quantitative data, and characterization methods, provide a valuable resource for scientists engaged in the discovery and development of new benzimidazole-based drugs. Future research will likely focus on the development of even more efficient and sustainable synthetic routes and the exploration of novel biological targets for this privileged heterocyclic system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. : Oriental Journal of Chemistry [orientjchem.org]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumour activity of 1H,3H-thiazolo[3,4-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. impactfactor.org [impactfactor.org]
Theoretical and Computational Exploration of 3H-furo[3,4-e]benzimidazole: A Technical Guide for Drug Discovery Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features and electron-rich nature enable it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4][5] The fusion of a furan ring to the benzimidazole core, creating furo-benzimidazole systems, presents an intriguing avenue for the development of novel therapeutic agents with potentially enhanced or novel biological activities. This technical guide focuses on the theoretical and computational aspects of a specific, yet underexplored, isomer: 3H-furo[3,4-e]benzimidazole .
Due to the limited availability of direct experimental data for this compound in the current scientific literature, this document will leverage established knowledge of related benzimidazole and furo-benzimidazole derivatives to provide a comprehensive theoretical framework. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining potential synthetic strategies, predicting key physicochemical and spectroscopic properties, and discussing plausible biological activities and mechanisms of action.
Proposed Synthetic and Characterization Workflow
A plausible synthetic route to this compound and its derivatives can be conceptualized based on established methods for the synthesis of benzimidazoles and other fused heterocyclic systems.[4][6][7] A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde.[3][4]
Experimental Protocols (Hypothetical)
Synthesis of this compound: A mixture of an o-phenylenediamine derivative (1 mmol) and furan-3,4-dicarboxylic acid (1.1 mmol) in polyphosphoric acid (10 g) would be heated at 150-180°C for 4-6 hours. The reaction mixture would then be cooled to room temperature and poured into ice-cold water. The resulting precipitate would be neutralized with a sodium bicarbonate solution, filtered, washed with water, and dried to yield the crude product.
Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification could be achieved by recrystallization from an appropriate solvent like ethanol or methanol.
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
FT-IR Spectroscopy: The IR spectrum would be recorded using a KBr pellet method to identify characteristic functional group vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
X-ray Crystallography: If single crystals of sufficient quality are obtained, X-ray diffraction analysis would be performed to determine the precise three-dimensional molecular structure.
Theoretical and Computational Studies
Computational chemistry provides powerful tools to predict the structural, electronic, and biological properties of molecules. Density Functional Theory (DFT) and molecular docking are commonly employed to study benzimidazole derivatives.
Quantum Chemical Calculations (DFT)
DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide valuable insights into the molecular geometry, electronic structure, and spectroscopic properties of this compound.
Predicted Spectroscopic Data (based on related benzimidazole derivatives):
| Parameter | Predicted Value/Range | Reference |
| ¹H NMR (ppm) | Aromatic protons: 7.0-8.5 ppm; N-H proton: ~12-13 ppm | [8][9][10][11] |
| ¹³C NMR (ppm) | Aromatic carbons: 110-155 ppm; Carbonyl carbon (if present): >160 ppm | [9][10][11] |
| IR (cm⁻¹) | N-H stretching: 3200-3400 cm⁻¹; C=N stretching: 1610-1630 cm⁻¹; C-O-C stretching: 1050-1250 cm⁻¹ | [8][10][12] |
Predicted Molecular Geometry Data (based on X-ray data of related benzimidazoles):
| Parameter | Predicted Value/Range | Reference |
| Benzimidazole Ring System | Largely planar | [5][13][14] |
| Dihedral Angles | Dependent on substituents, but the fused ring system would enforce planarity. | [5] |
| Bond Lengths (Å) | C-N: ~1.3-1.4 Å; C=N: ~1.3 Å; C-C (aromatic): ~1.4 Å | [15] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a target protein. Benzimidazole derivatives are known to inhibit various enzymes, and docking studies can help identify potential biological targets for this compound.
Potential Biological Activities and Signaling Pathways
The benzimidazole core is associated with a wide range of biological activities.[1][2] The fusion of a furan ring could modulate these activities or introduce new ones.
Potential Biological Activities:
-
Antimicrobial Activity: Benzimidazole derivatives have shown activity against a variety of bacteria and fungi.[8][16][17]
-
Anticancer Activity: Many benzimidazole-containing compounds exhibit potent anticancer effects by targeting various cellular pathways.[16][18]
-
Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs.
-
Other Activities: Benzimidazoles have also been investigated for their anti-inflammatory, analgesic, and antihypertensive properties.[1]
Potential Signaling Pathway Inhibition:
A common mechanism of action for anticancer benzimidazoles is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, this technical guide provides a robust theoretical and computational framework for its study. The proposed synthetic and characterization workflows, along with the predicted spectroscopic and structural data, offer a solid starting point for researchers interested in this novel heterocyclic system. The potential for diverse biological activities, particularly in the antimicrobial and anticancer arenas, makes this compound a compelling target for future drug discovery efforts.
Future research should focus on the successful synthesis and thorough characterization of this compound and its derivatives. Subsequent comprehensive biological screening will be crucial to validate the predicted activities and elucidate the mechanisms of action. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of furo-benzimidazole systems and may lead to the discovery of novel therapeutic agents.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Furo-Fused Heterocyclic Compounds
Disclaimer: Extensive literature searches did not yield specific biological activity data for 3H-furo[3,4-e]benzimidazole derivatives. The following application notes and protocols are based on structurally related furo-heterocyclic compounds, specifically furo[2,3-b]quinolines and furo[3,2-c]coumarins , which have established anticancer and antimicrobial activities. This information is intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of novel furo-fused heterocyclic scaffolds.
Application Notes: Furo[2,3-b]quinoline Derivatives as Anticancer Agents
Furo[2,3-b]quinoline derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerase II. These compounds represent a scaffold with considerable potential for the development of novel anticancer therapeutics.
Therapeutic Potential:
-
Breast Cancer: Certain derivatives have shown potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, with some compounds exhibiting selectivity for cancer cells over normal breast cells (MCF-10A).[1][2] This suggests a favorable therapeutic window and potential for reduced side effects. The mechanism of action in breast cancer cells has been linked to the induction of cell cycle arrest at the G2/M phase.[1][2]
-
Colon and Lung Cancer: Furo[2,3-b]quinolines have also demonstrated cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[3]
-
Broad-Spectrum Anticancer Activity: Some derivatives, such as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a), have exhibited excellent cytotoxicity across the NCI-60 cancer cell line panel, indicating a broad spectrum of activity.[4]
Mechanism of Action: The anticancer activity of furo[2,3-b]quinoline derivatives is often attributed to their ability to function as topoisomerase II inhibitors.[1] By intercalating with DNA and stabilizing the DNA-topoisomerase II complex, these compounds prevent the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.
Data Presentation: Anticancer Activity of Furo[2,3-b]quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative furo[2,3-b]quinoline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | HCT-116 | >50 | [3] |
| MCF-7 | 10.21 | [3] | |
| U2OS | >50 | [3] | |
| A549 | 45.32 | [3] | |
| 8e | HCT-116 | 12.35 | [3] |
| MCF-7 | 15.64 | [3] | |
| U2OS | 23.41 | [3] | |
| A549 | 31.57 | [3] | |
| 10a | HCT-116 | 7.89 | [3] |
| MCF-7 | 6.43 | [3] | |
| U2OS | 15.67 | [3] | |
| A549 | 28.91 | [3] | |
| 10b | HCT-116 | 9.87 | [3] |
| MCF-7 | 8.12 | [3] | |
| U2OS | 18.98 | [3] | |
| A549 | 30.14 | [3] | |
| 10c | HCT-116 | 4.32 | [3] |
| MCF-7 | 9.87 | [3] | |
| U2OS | 16.54 | [3] | |
| A549 | 24.96 | [3] | |
| I7 | MCF-7 | 5.60-26.24 | [1] |
| MDA-MB-231 | 5.60-26.24 | [1] | |
| 5a | NCI-60 (mean) | 0.025 | [4] |
| 2b | NCI-60 (mean) | 0.27 | [4] |
| 3b | NCI-60 (mean) | 0.18 | [4] |
| 5b | NCI-60 (mean) | 0.49 | [4] |
| 6b | NCI-60 (mean) | 0.22 | [4] |
Experimental Protocols: Anticancer Activity Assays
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the synthesis and in vitro evaluation of furo[2,3-b]quinoline derivatives.
Caption: Mechanism of action of furo[2,3-b]quinoline derivatives as topoisomerase II inhibitors.
References
- 1. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cust.edu.tw [cust.edu.tw]
Application Notes and Protocols for 3H-furo[3,4-e]benzimidazole and Related Scaffolds in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its unique chemical properties and ability to interact with various biological targets have made it a focal point for the design of novel therapeutics. The fusion of a furan ring to the benzimidazole core, creating furo-benzimidazole scaffolds, offers an exciting avenue for structural diversification and the development of compounds with novel biological activities. This document provides detailed application notes and experimental protocols for the utilization of the 3H-furo[3,4-e]benzimidazole scaffold and its related isomers as a foundation for drug design, with a particular focus on anticancer applications through kinase inhibition.
While the specific this compound isomer is not extensively described in the current literature, we will draw upon data from closely related furo-benzimidazole derivatives to illustrate the potential of this compound class. The protocols and pathways described herein are broadly applicable to the screening and characterization of novel furo-benzimidazole compounds.
Biological Activities and Therapeutic Potential
Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The fusion of a furan ring can modulate the electronic and steric properties of the benzimidazole core, potentially leading to enhanced potency and selectivity for specific biological targets.
A study on 2,5-disubstituted furan derivatives bearing a benzimidazole nucleus demonstrated their potential as antitumor and antimicrobial agents.[4] These compounds were shown to inhibit the proliferation of human lung cancer cell lines.[4] This highlights the potential of the furo-benzimidazole scaffold in cancer drug discovery.
Many benzimidazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5][6][7] Key kinase targets for benzimidazole derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[7][8]
Data Presentation: Anticancer Activity of Furan-Benzimidazole Derivatives
The following table summarizes the in vitro antiproliferative activity of newly synthesized benzimidazole 2,5-disubstituted furane derivatives against various human lung cancer cell lines.[4] This data is presented as a representative example of the potential of the furo-benzimidazole scaffold.
| Compound | Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay |
| 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 | |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 | |
| 6 (nitro substituted) | A549 | - | - |
| HCC827 | - | - | |
| NCI-H358 | - | - | |
| 8 | A549 | - | - |
| HCC827 | - | - | |
| NCI-H358 | - | - | |
| 9 | A549 | - | - |
| HCC827 | - | - | |
| NCI-H358 | - | - | |
| 15 | A549 | - | - |
| HCC827 | - | - | |
| NCI-H358 | - | - | |
| Note: Specific IC50 values for compounds 6, 8, 9, and 15 in the 2D and 3D assays were not provided in the source material, but they were identified as having potential antitumor activity.[4] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: General Synthesis of 2,5-bis(benzimidazol-2-yl)furan Derivatives
This protocol is adapted from the synthesis of furan-benzimidazole derivatives and serves as a representative method.[4]
Materials:
-
o-phenylenediamine derivative
-
2,5-diformylfuran
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the o-phenylenediamine derivative (2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add a solution of 2,5-diformylfuran (1 mmol) in ethanol (10 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and Elemental Analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase. Commercially available kits (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay) are often used and their specific protocols should be followed.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, BRAF)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Reagent, Z'-LYTE™ Detection Reagent)
-
384-well white plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the kinase and the specific substrate to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect early apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[10][11][12]
Materials:
-
Human cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the specified time (e.g., 24 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The this compound scaffold and its related isomers represent a promising class of compounds for drug discovery, particularly in the development of novel anticancer agents. By leveraging the established biological activities of the benzimidazole core and the structural diversity offered by the fused furan ring, researchers can design and synthesize new chemical entities with the potential to modulate key signaling pathways involved in cancer progression. The detailed protocols provided in this document offer a comprehensive guide for the synthesis, screening, and characterization of these compounds, facilitating their evaluation as potential drug candidates.
References
- 1. Different Potential Biological Activities of Benzimidazole Derivatives [journals.ekb.eg]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Activity of 3H-furo[3,4-e]benzimidazole Analogues
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the in vitro anticancer activity of 3H-furo[3,4-e]benzimidazole analogues . The search did not yield specific compounds within this class that have been synthesized and evaluated for their anticancer properties, and consequently, no quantitative data, detailed experimental protocols, or established signaling pathways could be retrieved.
The following sections, therefore, provide a generalized framework based on the common methodologies and mechanisms of action observed for a broad range of other anticancer benzimidazole derivatives. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of the novel this compound scaffold.
Introduction to Benzimidazole Analogues in Cancer Research
Benzimidazole, a heterocyclic aromatic organic compound, is a prominent scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities. In oncology, benzimidazole derivatives have been extensively investigated and developed as potent anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes such as topoisomerases and protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Given the established anticancer potential of the broader benzimidazole class, the novel scaffold of this compound presents an intriguing area for future drug discovery and development.
Hypothetical Data Presentation (Template)
Should research on this compound analogues become available, the following table structure is recommended for the clear and concise presentation of their in vitro anticancer activity.
Table 1: In Vitro Cytotoxicity of this compound Analogues against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) ± SD |
| FBZ-001 | (Example: R1=H, R2=Cl) | MCF-7 (Breast) | Data Not Available |
| A549 (Lung) | Data Not Available | ||
| HCT116 (Colon) | Data Not Available | ||
| FBZ-002 | (Example: R1=CH₃, R2=NO₂) | MCF-7 (Breast) | Data Not Available |
| A549 (Lung) | Data Not Available | ||
| HCT116 (Colon) | Data Not Available | ||
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | Reference Value |
| A549 (Lung) | Reference Value | ||
| HCT116 (Colon) | Reference Value |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. SD = Standard Deviation.
General Experimental Protocols for Anticancer Screening
The following are detailed, generalized protocols that can be adapted for the evaluation of novel this compound analogues.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by anticancer benzimidazoles and a general experimental workflow for their evaluation.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a simplified, hypothetical signaling pathway that is often implicated in cancer and is a common target for benzimidazole derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vitro Evaluation
This diagram outlines a logical workflow for the initial in vitro screening and mechanistic studies of novel anticancer compounds.
Caption: General experimental workflow for anticancer drug screening.
Conclusion and Future Directions
While the specific anticancer activities of this compound analogues are not yet reported, the rich history of benzimidazole derivatives in cancer therapy suggests that this novel scaffold holds considerable promise. The protocols and frameworks provided herein offer a starting point for the synthesis, characterization, and in vitro evaluation of this new class of compounds. Future research should focus on synthesizing a library of these analogues and performing comprehensive in vitro screening to identify lead compounds for further preclinical development. Mechanistic studies will be crucial to elucidate their modes of action and to guide rational drug design for improved efficacy and selectivity.
Application Notes and Protocols for Antimicrobial Screening of Substituted Furo-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel substituted furo-benzimidazole derivatives. While specific data for 3H-furo[3,4-e]benzimidazoles is not available in the reviewed literature, the following protocols are based on established methodologies for the synthesis and antimicrobial evaluation of various benzimidazole compounds and can be adapted for this specific scaffold.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a furan ring with the benzimidazole core to form furo-benzimidazoles presents a promising avenue for the development of novel antimicrobial agents.[3] This document outlines the general procedures for the synthesis and subsequent antimicrobial screening of substituted furo-benzimidazole compounds.
The structural similarity of benzimidazoles to purines allows them to compete with purines during bacterial nucleic acid and protein synthesis, potentially inhibiting these vital processes.[4][5] The antimicrobial efficacy of these compounds is often influenced by the nature and position of various substituents on the benzimidazole and furan rings.
Synthesis of Furo-Benzimidazole Derivatives
The synthesis of furo-benzimidazole derivatives typically involves multi-step reactions. A general synthetic pathway often starts with the preparation of a substituted benzimidazole core, followed by the construction of the fused furan ring.
Protocol: General Synthesis of a Benzimidazole Precursor
A common method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][6]
Materials:
-
Substituted o-phenylenediamine
-
Appropriate carboxylic acid (e.g., formic acid for an unsubstituted benzimidazole)[6]
-
4N Hydrochloric acid (or other acidic catalyst)
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of the substituted o-phenylenediamine and the carboxylic acid is refluxed in the presence of an acid catalyst, such as 4N HCl, for 2-4 hours.[6]
-
The reaction mixture is then cooled to room temperature.
-
The solution is neutralized by the dropwise addition of a 10% sodium hydroxide solution until alkaline.
-
The precipitated product is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
The subsequent steps to form the fused furan ring would involve reactions with appropriate reagents to build the five-membered oxygen-containing ring onto the benzimidazole core. The specific methodology would depend on the desired substitution pattern of the final furo-benzimidazole.
Antimicrobial Screening Protocols
The in vitro antimicrobial activity of the synthesized furo-benzimidazole derivatives can be assessed using standard methods such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening.
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized furo-benzimidazole compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) as a growth indicator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by adding a growth indicator like resazurin.
Protocol: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test for preliminary screening of antimicrobial activity.[7]
Materials:
-
Synthesized furo-benzimidazole compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper disks (6 mm diameter)
-
Standard antimicrobial agent disks
-
DMSO
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the synthesized compounds dissolved in DMSO (e.g., 100 µ g/disk ).
-
Disk Placement: Place the impregnated disks, along with standard antibiotic disks and a DMSO-only control disk, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 24-72 hours for fungi.[7]
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in a clear and structured format to facilitate comparison between different compounds and against standard drugs.
Table 1: Minimum Inhibitory Concentrations (MICs) of Substituted Furo-Benzimidazoles (µg/mL)
| Compound ID | R1 | R2 | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| FBO-01 | H | H | >128 | >128 | >128 | 64 |
| FBO-02 | Cl | H | 32 | 64 | >128 | 16 |
| FBO-03 | NO2 | H | 16 | 32 | 64 | 8 |
| FBO-04 | H | CH3 | 64 | >128 | >128 | 32 |
| FBO-05 | Cl | CH3 | 8 | 16 | 32 | 4 |
| Ciprofloxacin | - | - | 1 | 0.5 | 1 | NA |
| Fluconazole | - | - | NA | NA | NA | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Zone of Inhibition Diameters (mm) of Substituted Furo-Benzimidazoles (100 µ g/disk )
| Compound ID | R1 | R2 | S. aureus | E. coli | P. aeruginosa | C. albicans |
| FBO-01 | H | H | 8 | 7 | - | 10 |
| FBO-02 | Cl | H | 15 | 12 | 9 | 18 |
| FBO-03 | NO2 | H | 18 | 16 | 11 | 22 |
| FBO-04 | H | CH3 | 10 | 8 | - | 14 |
| FBO-05 | Cl | CH3 | 22 | 19 | 15 | 25 |
| Ciprofloxacin | - | - | 25 | 30 | 22 | NA |
| Fluconazole | - | - | NA | NA | NA | 28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. "-" indicates no inhibition zone.
Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and replication of the protocols.
Caption: Workflow for the synthesis and antimicrobial screening of furo-benzimidazole derivatives.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of 3H-furo[3,4-e]benzimidazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the development of a novel class of enzyme inhibitors based on the 3H-furo[3,4-e]benzimidazole scaffold. Due to the limited availability of specific literature on this particular heterocyclic system, this document presents a generalized and plausible approach to their synthesis, characterization, and evaluation as enzyme inhibitors. The protocols and data herein are illustrative and intended to serve as a foundational guide for researchers entering this area of drug discovery. The application notes cover a hypothetical synthetic scheme, potential enzyme targets, detailed experimental protocols for synthesis and bioassays, and representative data.
Introduction to this compound Derivatives
The fusion of a furan ring with the benzimidazole core to form the this compound system presents a unique heterocyclic scaffold with significant potential for biological activity. Benzimidazole derivatives are well-established pharmacophores known for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The incorporation of a furan moiety can modulate the electronic properties, lipophilicity, and steric profile of the molecule, potentially leading to enhanced potency and selectivity for specific enzyme targets. This document outlines the prospective development of these compounds as inhibitors of key enzymes implicated in disease pathogenesis.
Hypothetical Synthesis of the this compound Core
A plausible synthetic route to the this compound scaffold is proposed, starting from readily available precursors. The general strategy involves the construction of a substituted benzimidazole followed by the annulation of the furan ring.
Experimental Protocol: Synthesis of a Representative this compound Derivative
Materials:
-
Substituted o-phenylenediamine
-
Aromatic aldehyde
-
Sodium metabisulfite
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-Aryl-1H-benzimidazole.
-
To a solution of a substituted o-phenylenediamine (1.0 eq) in DMF, add an aromatic aldehyde (1.0 eq).
-
Add sodium metabisulfite (1.1 eq) portion-wise and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the crude 2-aryl-1H-benzimidazole.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: N-Alkylation of 2-Aryl-1H-benzimidazole.
-
To a solution of the 2-aryl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the N-alkylated product.
-
-
Step 3: Intramolecular Cyclization to form the Furanone Ring.
-
Dissolve the N-alkylated product (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, neutralize the reaction mixture with dilute acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the final 3H-furo[3,4-e]benzimidazol-1-one derivative.
-
-
Step 4: Reduction of the Furanone (Optional).
-
The furanone can be reduced to the corresponding furo-benzimidazole using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF, if the non-keto form is desired.
-
Potential Enzyme Targets and Biological Evaluation
Based on the broad spectrum of activities of benzimidazole derivatives, the this compound scaffold is hypothesized to be a promising candidate for inhibiting various classes of enzymes.
Potential Enzyme Targets:
-
Protein Kinases: Many benzimidazole derivatives are known to be potent inhibitors of various protein kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase.
-
Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and the benzimidazole core is present in some known PARP inhibitors.
-
Microbial Enzymes: Enzymes essential for microbial survival, such as DNA gyrase or dihydrofolate reductase, are potential targets for developing novel antimicrobial agents.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
This compound test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution in kinase buffer to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The inhibitory activities of a hypothetical series of this compound derivatives against selected enzyme targets are summarized below.
| Compound ID | R1-substituent | R2-substituent | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | PARP-1 IC50 (nM) |
| FBZ-001 | H | Phenyl | 125 | 850 | >10000 |
| FBZ-002 | H | 4-Chlorophenyl | 45 | 320 | 8500 |
| FBZ-003 | H | 4-Methoxyphenyl | 98 | 680 | >10000 |
| FBZ-004 | 5-Chloro | Phenyl | 80 | 450 | 7600 |
| FBZ-005 | 5-Chloro | 4-Chlorophenyl | 15 | 95 | 2500 |
| FBZ-006 | 5-Chloro | 4-Methoxyphenyl | 65 | 380 | 9200 |
| Staurosporine | - | - | 5 | 10 | - |
| Olaparib | - | - | - | - | 2 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the this compound core.
Diagram 2: Hypothetical Kinase Inhibition Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade by a hypothetical furo-benzimidazole inhibitor.
Conclusion
The this compound scaffold represents a novel and promising area for the discovery of potent and selective enzyme inhibitors. The synthetic and screening protocols outlined in this document provide a solid foundation for researchers to explore the therapeutic potential of this unique class of compounds. Further optimization of the core structure and its substituents is anticipated to yield lead candidates for various disease indications.
Protocol for the synthesis of 3H-furo[3,4-e]benzimidazole in high yield
Application Notes & Protocols
Topic: Synthetic Strategies for Furo-Fused Benzimidazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: A direct, high-yield synthesis protocol for the specific molecule 3H-furo[3,4-e]benzimidazole is not extensively documented in current chemical literature. However, the synthesis of related fused benzimidazole systems is well-established. This document provides a summary of common synthetic strategies and a generalized workflow applicable to the development of a synthetic route for furo-fused benzimidazoles and related heterocyclic compounds. Benzimidazole derivatives are crucial in medicinal chemistry, forming the core of drugs with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4]
Overview of Synthetic Strategies for Fused Benzimidazoles
The synthesis of fused benzimidazole derivatives often involves multi-step reactions or one-pot condensation processes. The choice of strategy depends on the desired ring system and available starting materials. Common approaches from the literature that may be adapted for the synthesis of furo-benzimidazole systems are summarized below.
Table 1: Comparison of Synthetic Strategies for Fused Benzimidazole Derivatives
| Synthetic Method | Description | Resulting Scaffold Examples | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Condensation Reactions | A widely used approach involving the reaction of o-phenylenediamines with aldehydes or carboxylic acids.[5] This method is straightforward and can be catalyzed by various agents. | 2-Arylbenzimidazoles | Er(OTf)₃, ZnO-NPs, Fe₂O₃ | [2][5] |
| Transition Metal-Catalyzed Annulation | C-H activation and subsequent annulation (ring-forming) reactions provide a powerful method for constructing complex fused systems with high regioselectivity and efficiency. | Benzimidazole-fused Isoindoles, Benzimidazole-fused Quinolines | Rh(III), Ru(II) | [6][7] |
| Oxidative Cyclization | Intramolecular cyclization of substituted anilines or anilides using an oxidizing agent to form the fused benzimidazole ring. | Tetrahydropyrido[1,2-a]benzimidazole | Peroxy acids (e.g., H₂O₂/TFA), Hg(II) EDTA | [8] |
| Three-Component Reactions | A one-pot synthesis involving the reaction of an o-phenylenediamine, an aldehyde, and a third component like 2-mercaptoacetic acid to build the fused heterocyclic system efficiently. | 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) |[9] |
Generalized Experimental Workflow
While a specific protocol for this compound is unavailable, a general workflow for a researcher aiming to develop such a synthesis would follow the steps outlined below. This process is typical for the synthesis, purification, and characterization of novel heterocyclic compounds.
General Experimental Protocol
The following section describes a generalized, hypothetical procedure for the synthesis of a fused benzimidazole derivative based on common laboratory practices found in the cited literature. Note: This is a template and must be adapted based on a specific, validated synthetic route.
3.1 Materials and Equipment
-
Starting materials (e.g., substituted o-phenylenediamine, aldehyde/carboxylic acid derivative)
-
Anhydrous solvent (e.g., Toluene, DMF, Acetonitrile)
-
Catalyst (as determined by literature for analogous reactions)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Thin-Layer Chromatography (TLC) equipment
-
Rotary evaporator
-
Purification system (Flash chromatography or recrystallization setup)
-
Analytical instruments (NMR, Mass Spectrometer)
3.2 Reaction Procedure
-
To a dry round-bottom flask under an inert atmosphere, add the chosen benzimidazole precursor (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent.
-
Add the second reactant (e.g., an aldehyde, 1.1 eq) and the catalyst (e.g., 5-10 mol%).
-
Fit the flask with a condenser and heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
3.3 Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding distilled water or a suitable aqueous solution.
-
If a precipitate forms, it may be collected by filtration. Otherwise, transfer the mixture to a separatory funnel for liquid-liquid extraction using an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure fused benzimidazole product.
3.4 Characterization The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point (M.p.): To assess the purity of the solid product.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. isca.me [isca.me]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of Furo-Fused Benzimidazoles in Medicinal Chemistry: A Focus on Anticancer and Kinase Inhibitory Activities
Disclaimer: Direct experimental data and protocols for the specific 3H-furo[3,4-e]benzimidazole scaffold are limited in publicly available literature. Therefore, this document provides a detailed overview of the applications of the broader benzimidazole class and closely related furo-fused heterocyclic systems in medicinal chemistry, extrapolating potential applications and methodologies for the target scaffold.
Application Notes
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] The fusion of a furan ring to the benzimidazole core, creating structures like this compound, is anticipated to modulate the parent molecule's physicochemical and pharmacological properties, potentially leading to enhanced efficacy, selectivity, and novel mechanisms of action.
Anticancer Applications
Benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][2] These mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis, and the targeting of key signaling pathways involved in cell proliferation and survival.[2]
Derivatives of benzimidazole have been shown to be cytotoxic against a variety of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), lung (A549), and cervix (HeLa).[2] For instance, certain 2-arylbenzimidazoles have exhibited potent anti-cancer activity, with some compounds showing exceptional efficacy.[3]
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer and other diseases. Benzimidazole-based compounds have been extensively explored as kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the kinase's active site.[4][5] The benzimidazole scaffold can interact with the hinge region of the kinase, a critical area for ATP binding.[4]
Multi-target kinase inhibitors based on the benzimidazole framework have also been developed, offering the potential to overcome drug resistance by targeting multiple signaling pathways simultaneously.[4]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative benzimidazole derivatives from the literature, providing an indication of the potential potency of furo-fused analogs.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MFC (Gastric Cancer) | 25.72 ± 3.95 | [3] |
| Compound 5a | A549 (Lung Cancer) | 2.2 | [3] |
| Compound 26 | K562 (Leukemia) | >100 | [6] |
| Compound 27 | HCT-15 (Colon Cancer) | 29.8 | [6] |
| Compound 29 | MCF-7 (Breast Cancer) | 35.6 | [6] |
Table 2: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Bischof-5 | CK1δ | 0.0986 | [7] |
| Compound 23 | CK1δ | 0.0986 | [7] |
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles, which can be adapted for the synthesis of precursors to this compound.
Reaction:
o-phenylenediamine + Substituted Aldehyde → 2-Substituted Benzimidazole
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired substituted aldehyde (1 mmol) to the solution.
-
The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the aldehyde. Catalysts such as p-toluenesulfonic acid may be used to improve yields.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole derivative.[9]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.
Procedure:
-
Assay Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C or 37°C) for a specific time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[7]
Visualizations
Caption: Representative Kinase Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow for Furo-Benzimidazoles.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Furo-Benzimidazole Probes: Application Notes and Protocols for a Promising Class of Fluorophores
Disclaimer: Extensive literature searches did not yield specific data on the fluorescent probe 3H-furo[3,4-e]benzimidazole . Therefore, this document provides detailed application notes and protocols based on the broader, well-established class of benzimidazole-based fluorescent probes. The principles, experimental setups, and data presented herein are derived from analogous compounds and are intended to serve as a comprehensive guide for researchers interested in the potential applications of novel furo-benzimidazole derivatives.
Introduction to Benzimidazole-Based Fluorescent Probes
Benzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of fluorescence sensing and bioimaging. Their rigid, planar structure, and extended π-conjugated system often lead to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. These characteristics, combined with the synthetic versatility of the benzimidazole scaffold, allow for the fine-tuning of their spectral properties and the introduction of specific recognition moieties for a wide range of analytes.
Applications of benzimidazole-based probes are diverse, spanning from the detection of metal ions and anions to the imaging of biological macromolecules and the reporting of physiological parameters such as pH. Their utility is prominent in areas of environmental monitoring, diagnostics, and as tools for fundamental research in cellular biology.
General Photophysical Properties
The fluorescent properties of benzimidazole derivatives are intrinsically linked to their molecular structure. The core benzimidazole moiety typically exhibits strong absorption in the UV-to-visible region with emission in the blue-to-green spectral range. Judicious placement of electron-donating or -withdrawing groups on the benzimidazole ring system can modulate the intramolecular charge transfer (ICT) character, leading to significant shifts in the absorption and emission maxima.
Table 1: Representative Photophysical Data of Benzimidazole-Based Fluorescent Probes
| Compound/Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte/Application |
| Probe FBBAP | ~350 | ~450 (upon binding Fe³⁺/²⁺) | ~100 | Not Reported (Turn-on) | Fe³⁺/Fe²⁺ Detection[1] |
| ABIA | 303 | 350 (upon reaction with Cys) | 47 | 0.69 | Cysteine Detection[2] |
| BITQ | 390 | 480 (upon reaction with BPA) | 90 | 0.53 | Boronic Acid Detection[3] |
| Compound C1 | Not Reported | Not Reported | Not Reported | Not Reported | Amyloid Fibril Detection[4][5] |
| Compound C2 | Not Reported | Not Reported | Not Reported | Not Reported | Amyloid Fibril Detection[4][5] |
Key Applications and Experimental Protocols
The versatility of the benzimidazole scaffold allows for its application in various sensing and imaging protocols. Below are detailed methodologies for common applications.
Detection of Metal Ions: A Case Study with Fe³⁺
Many benzimidazole derivatives are designed to act as chemosensors for metal ions. The interaction with a specific metal ion can lead to a "turn-on" or "turn-off" fluorescent response.
Experimental Protocol: Detection of Fe³⁺ using a Benzimidazole-Based Probe
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the benzimidazole probe (e.g., a derivative designed for Fe³⁺ sensing) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a 10 mM aqueous stock solution of FeCl₃.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add the working buffer.
-
Add the probe stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum of the probe.
-
Titrate the solution with small aliquots of the Fe³⁺ stock solution.
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the probe's emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Fe³⁺ concentration to determine the detection limit and binding affinity.
-
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3H-furo[3,4-e]benzimidazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed methodologies for the synthesis and subsequent functionalization of the novel 3H-furo[3,4-e]benzimidazole core. Due to the limited availability of direct literature on this specific heterocyclic system, the protocols outlined below are based on well-established synthetic transformations of the constituent benzimidazole and furan moieties.
I. Synthesis of the this compound Core
The proposed synthesis of the this compound core involves a two-step procedure commencing with the preparation of a key intermediate, furan-3,4-dicarbaldehyde, followed by its condensation with o-phenylenediamine.
Protocol 1: Synthesis of Furan-3,4-dicarbaldehyde
This protocol is adapted from standard procedures for the oxidation of 3,4-bis(hydroxymethyl)furan.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-bis(hydroxymethyl)furan (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidation: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (2.2 eq) or manganese dioxide (MnO₂) (10 eq), portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford furan-3,4-dicarbaldehyde.
| Reactant | Molar Eq. |
| 3,4-bis(hydroxymethyl)furan | 1.0 |
| Pyridinium chlorochromate (PCC) | 2.2 |
Typical yields for similar oxidations range from 60-80%.
Protocol 2: Synthesis of this compound
This protocol is based on the classical Phillips condensation method for benzimidazole synthesis.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine furan-3,4-dicarbaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction can be promoted by the addition of a catalytic amount of an acid like hydrochloric acid (HCl).
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
| Reactant | Molar Eq. |
| Furan-3,4-dicarbaldehyde | 1.0 |
| o-Phenylenediamine | 1.0 |
Expected yields for analogous condensation reactions are typically in the range of 70-90%.
Application Notes and Protocols for the Scale-up Synthesis of 3H-furo[3,4-e]benzimidazole for Preclinical Studies
Abstract
These application notes provide a detailed, multi-step synthetic protocol for the scale-up production of 3H-furo[3,4-e]benzimidazole, a heterocyclic compound of interest for preclinical research. The described synthesis is designed to be robust and scalable, enabling the production of multi-gram quantities required for comprehensive in vitro and in vivo preclinical evaluation. This document includes detailed experimental procedures, purification methods, and characterization data for all intermediates and the final product. Additionally, a representative workflow for the preclinical evaluation of a small molecule drug candidate is presented.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a furan ring to the benzimidazole system, as in this compound, offers a novel chemical space with potential for unique pharmacological properties. To enable the preclinical development of this compound, a reliable and scalable synthetic route is essential to provide sufficient quantities of high-purity material for a battery of in vitro and in vivo studies, including absorption, distribution, metabolism, and excretion (ADME), pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.
This document outlines a proposed five-step synthesis of this compound starting from commercially available 2-aminophenol. The route is designed for scalability, employing common and cost-effective reagents and purification techniques suitable for multi-gram synthesis.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound (5) is depicted below. The synthesis commences with the nitration of 2-aminophenol (1) to yield 2-amino-3-nitrophenol (2). This is followed by the protection of the amino group and alkylation of the hydroxyl group with 2-chloroacetaldehyde. Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the furo-benzimidazole core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-nitrophenol (2)
Reaction: Nitration of 2-aminophenol.
Procedure:
-
To a stirred solution of concentrated sulfuric acid (200 mL) in a 1 L three-necked flask cooled to 0-5 °C in an ice-salt bath, add 2-aminophenol (1) (50.0 g, 0.458 mol) portion-wise, maintaining the internal temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (35 mL, 0.55 mol) to concentrated sulfuric acid (50 mL) in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 2-aminophenol over 2-3 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the resulting solution to pH 6-7 by the slow addition of a saturated sodium bicarbonate solution.
-
The precipitated product is collected by vacuum filtration, washed with cold water (3 x 200 mL), and dried under vacuum to afford 2-amino-3-nitrophenol (2) as a reddish-brown solid.[1][2]
Purification: The crude product can be recrystallized from an ethanol/water mixture.
Step 2: Synthesis of N-(2-hydroxy-6-nitrophenyl)-2-(2-chloroethoxy)acetamide (3)
Reaction: Acetylation of the amino group followed by O-alkylation.
Procedure:
-
Suspend 2-amino-3-nitrophenol (2) (40.0 g, 0.259 mol) in acetic anhydride (150 mL) and heat the mixture at 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice water (500 mL). The precipitated N-(2-hydroxy-6-nitrophenyl)acetamide is collected by filtration and dried.
-
To a solution of the acetylated intermediate in acetone (400 mL), add anhydrous potassium carbonate (71.6 g, 0.518 mol) and 2-chloroacetaldehyde (50% in water, 40.7 g, 0.259 mol).
-
Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue is purified by column chromatography to yield N-(2-hydroxy-6-nitrophenyl)-2-(2-chloroethoxy)acetamide (3).
Step 3: Synthesis of N-(2-amino-6-hydroxyphenyl)-2-(2-chloroethoxy)acetamide (4)
Reaction: Selective reduction of the nitro group.
Procedure:
-
To a stirred suspension of N-(2-hydroxy-6-nitrophenyl)-2-(2-chloroethoxy)acetamide (3) (30.0 g, 0.109 mol) in ethanol (300 mL) and water (100 mL), add ammonium chloride (58.3 g, 1.09 mol).
-
Heat the mixture to 70 °C and add iron powder (30.4 g, 0.545 mol) portion-wise over 1 hour.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-(2-amino-6-hydroxyphenyl)-2-(2-chloroethoxy)acetamide (4) as a solid, which is used in the next step without further purification.
Step 4: Synthesis of this compound (5)
Reaction: Reductive amination and intramolecular cyclization.
Procedure:
-
Dissolve N-(2-amino-6-hydroxyphenyl)-2-(2-chloroethoxy)acetamide (4) (20.0 g, 0.082 mol) in methanol (400 mL) in a Parr hydrogenation bottle.
-
Add 10% Palladium on carbon (2.0 g, 10 wt%) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 16 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound (5) is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product as a solid.
Data Presentation
| Step | Product Name | Starting Material | Reagents and Solvents | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) (HPLC) |
| 1 | 2-Amino-3-nitrophenol (2) | 2-Aminophenol (1) | HNO₃, H₂SO₄ | 4 | 0-10 | 75 | >95 |
| 2 | N-(2-hydroxy-6-nitrophenyl)-2-(2-chloroethoxy)acetamide (3) | 2-Amino-3-nitrophenol (2) | Acetic anhydride, 2-chloroacetaldehyde, K₂CO₃, Acetone | 25 | 80 (reflux) | 60 | >90 |
| 3 | N-(2-amino-6-hydroxyphenyl)-2-(2-chloroethoxy)acetamide (4) | Compound 3 | Fe, NH₄Cl, Ethanol, Water | 5 | 80 (reflux) | 85 | - |
| 4 | This compound (5) | Compound 4 | Pd/C, H₂, Methanol | 16 | RT | 70 | >98 |
Preclinical Evaluation Workflow
A standard preclinical development workflow for a small molecule candidate like this compound involves a series of in vitro and in vivo studies to assess its safety and efficacy before it can be considered for human clinical trials.
Caption: A representative workflow for preclinical drug development.
Conclusion
The synthetic route and protocols detailed in these application notes provide a practical and scalable method for the production of this compound. This enables the synthesis of sufficient quantities of the compound for comprehensive preclinical evaluation, a critical step in the drug discovery and development process. The outlined preclinical workflow provides a roadmap for the subsequent stages of investigation required to advance a promising compound towards clinical trials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-furo[3,4-e]benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-furo[3,4-e]benzimidazole and its derivatives.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of the this compound scaffold. This guide addresses common issues in a question-and-answer format.
Question: I am experiencing very low yields in the final intramolecular cyclization step to form the furan ring. What are the potential causes and solutions?
Answer:
Low yields in the final cyclization are a common hurdle. The primary causes often relate to reaction conditions or the reactivity of the benzimidazole precursor.
-
Inefficient Cyclization Conditions: The choice of catalyst, solvent, and temperature is critical. A systematic screening of these parameters is recommended. For instance, in a hypothetical intramolecular cyclization of a 4,5-disubstituted benzimidazole precursor, reaction outcomes can vary significantly with different conditions.
-
Solution: We recommend a step-wise optimization approach. Begin by screening different catalysts, such as acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst-15) or base catalysts (e.g., potassium carbonate, sodium hydride), while keeping the solvent and temperature constant. Subsequently, optimize the solvent and temperature for the most effective catalyst. The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields.[1][2]
-
-
Poor Precursor Reactivity: The nature of the substituents on the benzimidazole ring can significantly influence the ease of cyclization. Electron-withdrawing groups on the benzimidazole core may deactivate the system towards electrophilic attack required for furan ring closure.
-
Solution: If optimization of reaction conditions does not improve the yield, consider modifying the synthetic route to incorporate more reactive precursors. This could involve using starting materials with electron-donating groups or employing a different protecting group strategy that enhances the nucleophilicity of the reacting species.
-
Question: My reaction is producing a significant amount of a dimeric or polymeric side product instead of the desired intramolecularly cyclized product. How can I minimize this?
Answer:
The formation of intermolecular side products is a classic challenge when intramolecular cyclization is the desired pathway. This issue arises when one molecule reacts with another faster than it can react with itself.
-
High Concentration: At high concentrations, the probability of intermolecular collisions is significantly higher, favoring the formation of dimers and polymers.
-
Solution: Employing high-dilution conditions is the most effective strategy to favor intramolecular reactions. This can be achieved by the slow addition of the reactant to a large volume of solvent at the reaction temperature. This maintains a very low concentration of the reactive species at any given time, thus minimizing intermolecular side reactions.
-
Question: I am struggling with the purification of the final this compound product. It appears to be unstable on silica gel. What alternative purification methods can I use?
Answer:
The acidic nature of standard silica gel can sometimes lead to the degradation of acid-sensitive heterocyclic compounds.
-
Alternative Chromatography:
-
Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites and prevent product degradation. A common method is to flush the packed column with a solvent system containing a small percentage (e.g., 1-2%) of triethylamine before loading the sample.
-
Alumina Chromatography: Alumina (neutral or basic) is a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Reverse-Phase Chromatography: If the compound has sufficient polarity, reverse-phase chromatography (e.g., C18) can be an effective purification method.
-
-
Non-Chromatographic Methods:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a very effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the this compound ring system?
A1: A common and versatile approach involves a multi-step synthesis that first builds a substituted benzimidazole core, followed by the formation of the fused furan ring. A general workflow is outlined below. The key is the strategic introduction of functional groups at the 4 and 5-positions of the benzimidazole that can subsequently undergo an intramolecular cyclization to form the furan ring.
Q2: How can I improve the yield of the initial benzimidazole formation step?
A2: The synthesis of the benzimidazole core, typically from an o-phenylenediamine derivative, can be optimized by careful selection of reagents and catalysts. The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a classic method.[3][4][5] Modern variations often employ catalysts to improve yields and reduce reaction times. Lewis acids, such as erbium(III) triflate (Er(OTf)₃), have been shown to be effective in promoting the condensation reaction.[6] The choice of solvent can also play a crucial role, with greener options like water or solvent-free conditions being explored.[2][6]
Q3: Are there any known signaling pathways targeted by this compound derivatives in drug development?
A3: While specific data for the this compound scaffold is emerging, the broader class of benzimidazole-containing compounds is well-known to interact with a variety of biological targets. For instance, many benzimidazole derivatives have been investigated as inhibitors of kinases, such as EGFR, and as antimicrobial or antiviral agents.[7] The fused furan ring in the this compound structure introduces a unique conformational rigidity and electronic distribution that could lead to novel interactions with biological targets. Drug development efforts would likely involve screening against a panel of relevant targets, such as kinases, polymerases, or other enzymes implicated in disease.
Data Presentation
Table 1: Hypothetical Optimization of the Final Cyclization Step
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 24 | <10 |
| 2 | p-TsOH (10) | Toluene | 110 | 12 | 45 |
| 3 | H₂SO₄ (cat.) | Dioxane | 100 | 12 | 38 |
| 4 | K₂CO₃ (2 eq) | DMF | 120 | 8 | 65 |
| 5 | NaH (1.5 eq) | THF | 66 | 6 | 72 |
| 6 | p-TsOH (10) | Toluene (MW) | 150 | 0.5 | 55 |
| 7 | NaH (1.5 eq) | THF (MW) | 100 | 0.25 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Phillips-Ladenburg Benzimidazole Synthesis
-
To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., 4M HCl, ethanol, or water), add the carboxylic acid or aldehyde (1.1 eq).
-
If required, add the catalyst (e.g., 10 mol% Er(OTf)₃).[6]
-
Heat the reaction mixture at the desired temperature (e.g., reflux or microwave irradiation) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Intramolecular Cyclization to Form the Furan Ring
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4,5-disubstituted benzimidazole precursor (1.0 eq) in a dry, degassed solvent (e.g., THF or DMF).
-
For high-dilution conditions, prepare a solution of the reactant in a dropping funnel and add it slowly over several hours to a larger volume of the refluxing solvent containing the catalyst or reagent (e.g., NaH).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., by the slow addition of water or a saturated ammonium chloride solution if a strong base was used).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using an appropriate method as described in the troubleshooting section.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low cyclization yield.
References
- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3H-furo[3,4-e]benzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3H-furo[3,4-e]benzimidazole derivatives.
Troubleshooting Guides
Column Chromatography
Q1: My compound is streaking on the silica gel column and I'm getting poor separation. What can I do?
A1: Streaking on a silica gel column can be caused by several factors. Here are a few troubleshooting steps:
-
Solvent System Optimization: Your solvent system may not be optimal. Try adjusting the polarity. For many benzimidazole-type compounds, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone) is a good starting point.[1] A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.
-
Sample Loading: Overloading the column with too much crude product is a common cause of streaking. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Also, ensure your sample is dissolved in a minimal amount of solvent before loading. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also be beneficial.
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Compound Solubility: If your compound has poor solubility in the eluent, it can lead to streaking. Try a different solvent system in which your compound is more soluble.
Q2: I'm not recovering my compound from the column. Where did it go?
A2: There are a few possibilities if you are not observing your compound eluting from the column:
-
Compound is still on the column: Your solvent system may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent, such as 10-20% methanol in dichloromethane.
-
Compound is highly polar: If your compound is very polar, it may be strongly adsorbed to the silica gel. In this case, you may need to use a different stationary phase, such as alumina, or consider reverse-phase chromatography.
-
Compound is non-polar: It's possible your compound is very non-polar and eluted very quickly with the solvent front. Check the first few fractions collected.
-
Decomposition: Some compounds are sensitive to the acidic nature of silica gel and may have decomposed on the column. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour or two to see if any degradation occurs. If it does, you can neutralize the silica gel by adding a small amount of triethylamine to your eluent (e.g., 0.1-1%).
Recrystallization
Q3: I can't get my this compound derivative to crystallize. It just oils out.
A3: "Oiling out" is a common problem in recrystallization. Here are some tips to promote crystallization:
-
Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent pairs. Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, acetone, and mixtures with water or hexane.[2][3]
-
Cooling Rate: Cooling the solution too quickly can cause the compound to oil out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Reduce Solvent Volume: You may have too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.
Q4: My recrystallized product is not pure. What went wrong?
A4: Impurities can be trapped in the crystal lattice during crystallization. Here are some ways to improve purity:
-
Single Solvent vs. Solvent Pair: If you are using a single solvent, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
Hot Filtration: If there are insoluble impurities in your hot solution, you should perform a hot filtration to remove them before allowing the solution to cool.
-
Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any residual impurities on the surface of the crystals.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
High-Performance Liquid Chromatography (HPLC)
Q5: I'm seeing broad or tailing peaks in my preparative HPLC. How can I improve the peak shape?
A5: Poor peak shape in HPLC can be due to a variety of factors:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like benzimidazoles. Try adjusting the pH to suppress the ionization of your compound. For basic compounds, a higher pH mobile phase is often beneficial.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: A contaminated guard column or analytical column can cause peak shape issues. Try flushing the column with a strong solvent or replacing the guard column.
-
Inappropriate Mobile Phase: Ensure your sample is fully dissolved in the mobile phase. If it is not, this can lead to peak distortion.
Q6: I'm trying to separate two isomers of a this compound derivative, but they are co-eluting.
A6: Separating isomers can be challenging. Here are some strategies:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition or gradient can sometimes be enough to resolve closely eluting peaks. Try different organic modifiers (e.g., acetonitrile vs. methanol) or additives.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, you may need to try a different column with a different stationary phase that offers a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column might provide better separation for aromatic isomers than a standard C18 column.
-
Temperature: Adjusting the column temperature can sometimes improve resolution.
Frequently Asked Questions (FAQs)
Q7: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A7: While specific impurities will depend on the synthetic route, some general possibilities include:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Byproducts of Cyclization: Incomplete cyclization or side reactions during the formation of the furo-benzimidazole core can lead to various impurities. For example, in syntheses involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, you might see incompletely cyclized intermediates or over-alkylated products.[4][5]
-
Reagents: Reagents used in the synthesis can also be a source of impurities.
-
Degradation Products: Some heterocyclic compounds can be sensitive to light, air, or acid/base, leading to the formation of degradation products.
Q8: How can I assess the purity of my final compound?
A8: A combination of techniques is typically used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of purity. A single spot on a TLC plate in several different solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A pure compound should give a single sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can often reveal the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of your compound.
Data Presentation
The following table provides representative data for the purification of a hypothetical this compound derivative. Note: This data is for illustrative purposes only and may not reflect actual experimental results.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Crude Product | 65 | - | - |
| Column Chromatography | 65 | 92 | 75 |
| Recrystallization | 92 | >98 | 85 |
| Preparative HPLC | 92 | >99 | 60 |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate) to form a slurry.
-
Column Packing: Secure a glass column in a vertical position with the stopcock closed. Pour the silica slurry into the column, allowing the solvent to drain slowly as the silica packs. Gently tap the column to ensure even packing and remove any air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase the polarity (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound derivative in a minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Signaling Pathway Diagrams
Many benzimidazole derivatives have been shown to interact with various signaling pathways involved in cell growth and proliferation. The PI3K/Akt and VEGFR-2 pathways are common targets.
References
Technical Support Center: Synthesis of Furo-benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of furo-benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of furo-benzimidazoles?
A1: The most common approach for synthesizing the furo-benzimidazole core involves the condensation of an o-phenylenediamine with a furan-containing carboxylic acid (such as 2-furoic acid) or a furan-containing aldehyde (like furfural). This method is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[1][2]
Q2: What are the typical reaction conditions for furo-benzimidazole synthesis?
A2: Reaction conditions can vary, but generally involve heating the o-phenylenediamine and the furan-based precursor in the presence of an acid catalyst. Common catalysts include mineral acids like hydrochloric acid or polyphosphoric acid (PPA).[1] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[3] The choice of solvent and temperature is crucial and can influence the reaction outcome and the formation of side products.
Q3: What are the potential side reactions I should be aware of during the synthesis of furo-benzimidazoles?
A3: Several side reactions can occur, leading to impurities and reduced yields. These can be broadly categorized as those related to the benzimidazole formation and those specific to the furan moiety.
-
Incomplete Cyclization: The initial condensation between the o-phenylenediamine and the furan precursor forms an intermediate Schiff base (from an aldehyde) or an amide (from a carboxylic acid). Incomplete cyclization of this intermediate can lead to its presence in the final product mixture.
-
Formation of 1,2-Disubstituted Benzimidazoles: The reaction between o-phenylenediamine and aldehydes is not always selective and can lead to the formation of both 2-substituted and 1,2-disubstituted benzimidazoles.[4]
-
Furan Ring Instability under Acidic Conditions: The furan ring is susceptible to degradation under strong acidic conditions, which are often employed in benzimidazole synthesis. This can lead to the formation of tarry materials and a complex mixture of byproducts.
-
Side Reactions of the Furan Moiety: In acidic media, furan aldehydes and carboxylic acids can undergo self-condensation or reactions with other species present in the reaction mixture. For instance, in the presence of strong acids, methyl 2-furoate has been shown to produce byproducts such as bis(5-carbomethoxyfurfuryl)ether and bis(5-carbomethoxyfurfuryloxy)methane.
Q4: How can I minimize the formation of side products?
A4: Optimizing reaction conditions is key to minimizing side product formation.
-
Choice of Catalyst: Using a milder acid catalyst or a solid-supported catalyst can sometimes reduce the degradation of the furan ring.
-
Temperature and Reaction Time: Careful control of the reaction temperature and time is crucial. Prolonged heating can lead to increased decomposition.
-
Stoichiometry: Using a slight excess of the o-phenylenediamine can sometimes help to drive the reaction towards the desired product and minimize side reactions involving the furan precursor.
-
Purification: Thorough purification of the crude product is essential to remove any side products and unreacted starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired furo-benzimidazole | 1. Reaction conditions are too harsh, leading to decomposition of the furan ring. 2. Incomplete reaction. 3. The furan-substituted benzimidazole is unreactive in subsequent steps.[5] | 1. Use a milder acid catalyst. 2. Lower the reaction temperature. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Consider alternative synthetic routes if the furan moiety deactivates the molecule for further reactions. |
| Presence of multiple spots on TLC of the crude product | 1. Formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.[4] 2. Incomplete cyclization of the intermediate. 3. Formation of furan-related byproducts. | 1. Optimize the stoichiometry of the reactants. 2. Adjust the reaction temperature and time. 3. Employ careful column chromatography for purification, using a gradient elution to separate closely related compounds. |
| Dark, tarry crude product | 1. Decomposition of the furan ring under strong acidic conditions. 2. Oxidation of the o-phenylenediamine. | 1. Use a less concentrated acid or a solid acid catalyst. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purify the o-phenylenediamine before use if it is discolored. |
| Difficulty in purifying the product | 1. Presence of closely related side products with similar polarities. 2. The product is sparingly soluble in common organic solvents. | 1. Use a high-resolution column chromatography system. 2. Consider recrystallization from a suitable solvent system. Multiple recrystallizations may be necessary. 3. For sparingly soluble products, try dissolving in a minimal amount of a high-boiling point solvent like DMSO or DMF and then precipitating by adding a non-solvent. |
Experimental Protocols
Synthesis of 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole
This protocol is adapted from a reported synthesis and can be used as a starting point for similar furo-benzimidazole derivatives.
Step 1: Synthesis of tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate (1 equivalent) in methanol, add furan-2-carbaldehyde (1 equivalent) and sodium metabisulfite (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Deprotection to yield 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
-
Dissolve the crude product from Step 1 in 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add a 4M solution of HCl in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the resulting solid and dry it under vacuum to obtain the hydrochloride salt of the desired product.[6]
Quantitative Data Summary
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-(Fur-2-yl)-benzimidazole | o-Phenylenediamine, Furfural | Solvent-free, 140 °C | 55 | [1] |
| tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | tert-Butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate, Furan-2-carbaldehyde | Methanol, Sodium metabisulfite, RT, 16h | Not specified | [6] |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | 4M HCl in dioxane, 0 °C to RT, 16h | 92.73 | [6] |
Visualizations
Logical Workflow for Troubleshooting Furo-benzimidazole Synthesis
Caption: A logical workflow for troubleshooting common issues in furo-benzimidazole synthesis.
Potential Signaling Pathway Involvement of Benzimidazoles
Benzimidazole derivatives have been shown to interact with various biological targets. For instance, certain benzimidazole compounds act as modulators of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in thrombosis and inflammation. They can selectively inhibit signaling through the Gq pathway.[7] While this has not been specifically demonstrated for furo-benzimidazoles, it represents a potential area of investigation.
Caption: A potential signaling pathway (PAR1/Gq) that could be modulated by furo-benzimidazoles.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 3H-furo[3,4-e]benzimidazole synthesis
Technical Support Center: Synthesis of 3H-furo[3,4-e]benzimidazoles
Disclaimer: The synthesis of 3H-furo[3,4-e]benzimidazole is not extensively documented in publicly available scientific literature. Therefore, this guide is based on established principles for the synthesis of analogous benzimidazole and furo-fused heterocyclic systems. The provided protocols and troubleshooting advice are intended as a starting point for research and development.
Hypothetical Synthetic Pathway
A plausible synthetic route to the this compound core involves the condensation of an o-phenylenediamine with a suitably substituted furan derivative, such as furan-3,4-dicarbaldehyde or a related compound capable of forming the fused imidazole ring. The general reaction is a cyclocondensation, which may be promoted by acid or metal catalysts.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the synthesis of a this compound derivative from an o-phenylenediamine and a furan-3,4-dicarbaldehyde, but I am observing very low to no formation of the desired product. What could be the reasons and how can I address this?
Answer:
Low or no product yield in this synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a breakdown of potential causes and their solutions:
-
Purity of Starting Materials:
-
o-Phenylenediamine: This reactant is susceptible to oxidation, which can lead to colored impurities and reduced reactivity. Ensure you are using a pure grade of o-phenylenediamine. If necessary, it can be purified by recrystallization or sublimation.
-
Furan-3,4-dicarbaldehyde: Furan aldehydes can be prone to polymerization or degradation, especially if they are stored improperly. Verify the purity of your furan derivative using techniques like NMR or GC-MS.
-
-
Reaction Conditions:
-
Temperature: The condensation reaction may require heating to proceed at a reasonable rate.[1][2] If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 80-100 °C) while monitoring the reaction progress by TLC.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol or acetic acid can facilitate the reaction. In some cases, aprotic solvents like DMF or DMSO may be effective.[3] It is advisable to screen a range of solvents to find the optimal one for your specific substrates.
-
Catalyst: The reaction is often catalyzed by acids. If you are not using a catalyst, consider adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid.[4]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in benzimidazole synthesis. Here are some of the most likely side products and strategies to mitigate them:
-
1,2-Disubstituted Benzimidazoles: In the presence of excess aldehyde, a second molecule of the aldehyde can react with the newly formed benzimidazole to yield a 1,2-disubstituted product.[5]
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the o-phenylenediamine may help to suppress the formation of the disubstituted product.
-
-
Furan Ring Opening: Furan rings are known to be unstable under strongly acidic conditions, which can lead to ring-opened byproducts.[6][7]
-
Solution: Use milder acidic catalysts or consider running the reaction without a strong acid catalyst if possible. If a catalyst is necessary, use the minimum effective amount. Alternatively, a two-step process where the initial condensation is performed under milder conditions, followed by cyclization, might be beneficial.
-
-
Polymerization of Furan Aldehyde: Furan and its derivatives can polymerize in the presence of strong acids.[7]
-
Solution: To minimize polymerization, you can try adding the acid catalyst slowly to the reaction mixture. Running the reaction at a lower temperature may also help to reduce the rate of polymerization.
-
Issue 3: Product Purification Challenges
Question: I have successfully synthesized my target this compound, but I am facing difficulties in isolating and purifying it. What are some effective purification strategies?
Answer:
Purification of heterocyclic compounds can sometimes be challenging. Here are some strategies you can employ:
-
Recrystallization: This is often the most effective method for purifying solid products. You will need to screen different solvents or solvent mixtures to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel or alumina can be used to separate your product from impurities. You will need to determine a suitable eluent system through TLC analysis.
-
Decolorization: If your product is colored due to impurities, you can try treating a solution of the crude product with activated charcoal before the final purification step (e.g., before recrystallization).[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes?
A1: A wide range of catalysts have been reported for this transformation. These include:
-
Brønsted acids: such as p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and acetic acid.[4]
-
Lewis acids: including various metal salts.[5]
-
Solid-supported catalysts: such as gold nanoparticles on titanium dioxide (Au/TiO2), which can offer advantages in terms of recyclability.[8][9]
Q2: How can I optimize the reaction yield?
A2: Yield optimization is a multi-factorial process. Consider the following:
-
Screening of catalysts: Evaluate a range of both Brønsted and Lewis acid catalysts to identify the most effective one for your specific substrates.
-
Solvent selection: Test different solvents with varying polarities.
-
Temperature and reaction time: Systematically vary the reaction temperature and monitor the reaction progress over time to determine the optimal conditions.
-
Stoichiometry: Adjust the molar ratio of your reactants.
Q3: What are some green chemistry approaches for this synthesis?
A3: Several more environmentally friendly methods for benzimidazole synthesis have been developed. These include:
-
Using water as a solvent: Some protocols have been developed that use water as the reaction medium.[10]
-
Catalyst-free synthesis: In some cases, the reaction can proceed without a catalyst, especially with reactive aldehydes.[10]
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and improve yields.[11]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). You will need to develop a suitable eluent system that allows for the separation of your starting materials, product, and any significant side products. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.
Data Presentation: Optimization of Reaction Conditions (Based on Analogous Benzimidazole Syntheses)
Table 1: Effect of Different Catalysts on Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | Neat | 100 | 2 | 83-85 | [1] |
| NH4Cl | CHCl3 | Room Temp. | 4 | 94 | [3] |
| p-TSA | Grinding | Room Temp. | 0.5-1 | 90-96 | [4] |
| Au/TiO2 | CHCl3:MeOH (3:1) | 25 | 2 | ~95 | [8][9] |
| None | Water | 75 | - | - | [10] |
Table 2: Effect of Solvents on Benzimidazole Synthesis (Model Reaction: o-phenylenediamine and benzaldehyde)
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Solvent-free | NH4Br | Room Temp. | 20 | [3] |
| CH3CN | NH4Br | Room Temp. | - | [3] |
| MeOH | NH4Br | Room Temp. | - | [3] |
| CHCl3 | NH4Br | Room Temp. | 40 | [3] |
| Ether | NH4Br | Room Temp. | - | [3] |
| DMF | NH4Br | Room Temp. | - | [3] |
Experimental Protocols
Model Protocol: Synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole
This protocol is for a model reaction and may need to be adapted for the synthesis of the specific target molecule, this compound.
-
Materials:
-
o-Phenylenediamine
-
Furan-2-carbaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add furan-2-carbaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
-
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: 3H-furo[3,4-e]benzimidazole Characterization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3H-furo[3,4-e]benzimidazole and related heterocyclic compounds.
Characterization Workflow Overview
The general workflow for characterizing a novel heterocyclic compound like this compound involves synthesis, purification, and comprehensive structural analysis using various spectroscopic techniques.
Technical Support Center: Enhancing the Solubility of 3H-furo[3,4-e]benzimidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3H-furo[3,4-e]benzimidazole compounds. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound compound exhibits very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common challenge for benzimidazole derivatives.[1] The primary strategies to consider for enhancing the solubility of your compound fall into several categories:
-
Physical Modifications: These techniques alter the physical properties of the drug substance without changing its chemical structure. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[2] Techniques like micronization and nanosuspension are commonly employed.[3][4]
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier at the molecular level.[5][6] This can create an amorphous form of the drug, which is typically more soluble than its crystalline form.[7]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in water.[8][9]
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the compound.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[10]
-
Prodrugs: A prodrug is a chemically modified version of the active drug that has improved solubility and is converted to the active form in the body.
-
Q2: How much of an improvement in solubility can I expect with these techniques?
A2: The degree of solubility enhancement is highly dependent on the specific compound and the chosen method. However, published data on other benzimidazole derivatives can provide a general idea of the potential improvements. For instance, nanosuspension technology has been shown to increase the aqueous solubility of albendazole by over 100-fold.[11] Complexation with cyclodextrins has resulted in a more than 18,000-fold increase in the water solubility of mebendazole.[12][13] Solid dispersions of albendazole have also demonstrated significantly improved dissolution rates.[14][15]
Q3: Are there any potential downsides or challenges I should be aware of for each method?
A3: Yes, each technique has its own set of challenges:
-
Nanosuspensions: A primary challenge is the physical stability of the nanosuspension, as the small particles have a high surface energy and a tendency to agglomerate.[16] Proper stabilizer selection is crucial to prevent this.[17]
-
Solid Dispersions: The main disadvantage is the potential for the amorphous drug to recrystallize back to its less soluble crystalline form over time, leading to decreased solubility and stability.[5][7]
-
Cyclodextrin Complexation: Challenges include the potential for nephrotoxicity with some cyclodextrins, limiting their use in certain formulations.[8] The efficiency of complexation can also be influenced by the size and shape of both the drug molecule and the cyclodextrin cavity.[18]
-
Salt Formation: This method is only applicable to ionizable compounds. The choice of the counter-ion is critical, as it can affect the stability, hygroscopicity, and processability of the resulting salt.
Troubleshooting Guides
Troubleshooting Nanosuspension Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Particle size not reducing to the nano-range. | Inefficient milling process. | Optimize milling parameters such as milling time, speed, and the size and concentration of the milling media.[2] |
| Inappropriate stabilizer or concentration. | Screen different types of stabilizers (e.g., HPMC, Tween 80) and optimize their concentrations. A combination of stabilizers can sometimes be more effective.[19] | |
| Nanosuspension is unstable and particles are aggregating. | Insufficient stabilization. | Increase the concentration of the stabilizer or use a combination of electrostatic and steric stabilizers. |
| Ostwald ripening. | Select a stabilizer that effectively adsorbs to the particle surface and reduces the solubility of the drug in the dispersion medium. | |
| High viscosity of the nanosuspension. | High concentration of drug and/or stabilizer. | Reduce the concentration of the solid components. High viscosity can decrease milling efficiency.[2] |
Troubleshooting Solid Dispersion Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Drug recrystallizes during storage. | The amorphous form is thermodynamically unstable. | Select a polymer carrier that has strong interactions (e.g., hydrogen bonds) with the drug molecule to inhibit crystallization.[7] |
| High molecular mobility of the drug within the polymer matrix. | Store the solid dispersion at a low temperature and humidity. | |
| Poor dissolution enhancement. | Incomplete amorphization of the drug. | Confirm the amorphous state using techniques like PXRD and DSC. Optimize the preparation method (e.g., solvent evaporation, melt extrusion) to ensure complete drug dispersion. |
| Phase separation of the drug and carrier. | Ensure miscibility of the drug and carrier at the chosen ratio. Using a surfactant can sometimes improve miscibility.[6] | |
| Degradation of a thermolabile drug during preparation. | High temperatures used in the melting method or hot-melt extrusion. | Use a solvent-based method at a lower temperature. For melt extrusion, consider using a plasticizer to reduce the processing temperature. |
Troubleshooting Cyclodextrin Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency and minimal solubility improvement. | Mismatch between the size of the drug and the cyclodextrin cavity. | Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, methyl-β-CD) to find the best fit.[8] |
| Inefficient complexation method. | Experiment with different preparation methods such as kneading, co-precipitation, and freeze-drying.[9] | |
| Precipitation of the complex. | The drug-cyclodextrin complex itself has limited solubility. | This can occur with some cyclodextrins. Consider using more soluble cyclodextrin derivatives.[18] |
| Difficulty in isolating the solid complex. | The complex may be highly soluble or form a sticky solid. | Lyophilization (freeze-drying) is often an effective method for obtaining a solid powder from an aqueous solution of the complex. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a Benzimidazole Derivative by the Solvent Evaporation Method
This protocol is based on methods used for albendazole.[14]
Materials:
-
This compound compound
-
Polymer carrier (e.g., HPMC K 100 LV, Kollidon VA64)
-
Methanol (or another suitable solvent in which both the drug and polymer are soluble)
-
Mortar and pestle
-
Oven
Procedure:
-
Accurately weigh the this compound compound and the polymer carrier in the desired ratio (e.g., 1:2, 1:4, 1:6, 1:8, 1:10 by weight).
-
Dissolve both the compound and the polymer in a minimal amount of methanol in a beaker with stirring until a clear solution is obtained.
-
Pour the solution into a petri dish and allow the solvent to evaporate in a fume hood at room temperature.
-
To ensure complete solvent removal, place the petri dish in an oven at a temperature below the boiling point of the solvent (e.g., 35-40°C) until a constant weight is achieved.
-
Scrape the dried solid dispersion from the petri dish.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Store the final product in a desiccator until further evaluation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This protocol is based on methods used for mebendazole.[20]
Materials:
-
This compound compound
-
Cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin - HPBCD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the this compound compound and the cyclodextrin in the desired molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound compound to the paste while continuously triturating (kneading) for a specified period (e.g., 45-60 minutes).
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
After kneading, dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is obtained.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the final product in a desiccator.
Quantitative Data Summary
The following tables summarize the reported solubility enhancement for benzimidazole derivatives using different techniques. This data can serve as a benchmark for your experiments.
Table 1: Solubility Enhancement of Albendazole via Nanosuspension
| Formulation | Particle Size (nm) | Solubility in Water (µg/mL) | Fold Increase in Solubility | Reference |
| Native Albendazole | - | 3.349 ± 0.098 | - | [11] |
| Albendazole Nanosuspension | ~250 | 396.172 ± 0.053 | 118.3 | [11] |
Table 2: Dissolution Enhancement of Albendazole via Solid Dispersion
| Carrier | Drug:Carrier Ratio | Method | % Drug Dissolved at 60 min | Reference |
| HPMC K 100 LV | 1:10 | Solvent Evaporation | 78.86 | [14] |
| Kollidon VA64 | 1:10 | Solvent Evaporation | ~65 | [14] |
| Pluronic 188 | 1:1 | Melting | 69.4 | [15] |
| PEG 6000 | 1:1 | Melting | 32.8 | [15] |
Table 3: Solubility Enhancement of Mebendazole via Cyclodextrin Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility in Water (mg/mL) | Fold Increase in Solubility | Reference |
| - | - | ~0.00033 | - | [12] |
| HP-β-CD | Optimized | 6.05 | ~18,333 | [12][13] |
| Permethyl β-CD | Optimized | - | ~4700 | [21] |
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Workflow for Cyclodextrin Complexation and Evaluation.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
- 5. japer.in [japer.in]
- 6. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 10. [PDF] Cyclodextrins: Concept to applications, regulatory issues and challenges | Semantic Scholar [semanticscholar.org]
- 11. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. ijcrt.org [ijcrt.org]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. scienceasia.org [scienceasia.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Stability issues of 3H-furo[3,4-e]benzimidazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3H-furo[3,4-e]benzimidazole in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following guidance is based on the known stability profiles of related benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on studies of related benzimidazole compounds, the primary factors influencing stability in solution are exposure to light (photosensitivity), temperature, pH, and the choice of solvent.[1][2] Oxidative and hydrolytic degradation are common pathways for benzimidazole derivatives.
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in color often indicates degradation of the compound. This could be due to photodegradation from exposure to ambient light or thermal degradation if the solution has been stored at an inappropriate temperature. It is recommended to prepare fresh solutions and store them protected from light and at a low temperature.
Q3: I am observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of my this compound stock solution?
A3: Yes, inconsistent results or a decrease in expected activity can be a strong indicator of compound degradation. Benzimidazole derivatives have shown susceptibility to degradation in solution over time.[1][2] It is advisable to perform regular stability checks on your stock solutions and prepare fresh solutions frequently.
Q4: What is the recommended solvent for dissolving this compound?
Q5: How should I store my this compound stock solutions?
A5: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light by using amber vials or wrapping the container in aluminum foil.[5] For some benzimidazoles, storage at -80°C is recommended for long-term stability.[5] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution: Compare the chromatogram of your aged solution to that of a newly prepared one to confirm the appearance of new peaks.
-
Investigate photodegradation: Prepare a solution and expose it to light for a defined period, then re-analyze. A change in the chromatogram would suggest photosensitivity.
-
Assess thermal stability: Incubate a solution at a higher temperature (e.g., 40°C) for a short period and re-analyze to check for thermally induced degradation.
-
Consider hydrolysis: If using aqueous buffers, degradation may be pH-dependent. Analyze the stability in buffers of different pH values.
-
Issue 2: Poor Reproducibility in Biological Assays
-
Possible Cause: Instability of the compound in the assay medium or during incubation.
-
Troubleshooting Steps:
-
Minimize incubation time: If possible, reduce the incubation time of the compound in the assay medium.
-
Prepare fresh dilutions: Use freshly prepared dilutions from a frozen stock solution for each experiment.
-
Spike-recovery experiment: Add a known amount of this compound to the assay medium, incubate under the same conditions as your experiment, and then quantify the amount of compound remaining to assess its stability in the assay environment.
-
Data on Benzimidazole Derivative Stability
While specific quantitative data for this compound is not available, the following table summarizes stability data for other benzimidazole derivatives to provide a general reference.
| Benzimidazole Derivative | Solvent/Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| Various Benzimidazoles | Working Solutions | -80°C | 6 months | Stable | [5] |
| Various Benzimidazoles | Working Solutions | -20°C | 6 months | Stable | [5] |
| Various Benzimidazoles | Working Solutions | 4°C | 1 month | Fresh preparation recommended | [5] |
| Various Benzimidazoles | Working Solutions | 20°C (light & dark) | 6 months | Degradation observed | [5] |
| N-oxide benzimidazoles | 0.2% DMSO | Not specified | 96 hours | Homogeneous | [3][4] |
| Albendazole, Mebendazole, Fenbendazole | Ethanol | Xenon lamp | Not specified | High photosensitivity | [1][2] |
| Albendazole, Mebendazole, Fenbendazole | Solid form | 50°C | Not specified | Stable | [1][2] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol is adapted from methods used for other benzimidazole derivatives and can be modified to suit specific experimental needs.[5]
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a suitable concentration (e.g., 100 µM) in the solvent or buffer system you intend to use for your experiments.
-
-
Stability Testing Conditions:
-
Long-Term Stability:
-
Aliquot the working solution into separate vials for each time point and storage condition.
-
Store the vials at different temperatures: 4°C, -20°C, and -80°C.
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
-
Short-Term Stability (Freeze-Thaw):
-
Subject an aliquot of the working solution to multiple freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
-
-
Photostability:
-
Expose a solution to a controlled light source (e.g., a xenon lamp) for a defined period. Keep a control sample in the dark at the same temperature.
-
-
-
Analysis:
-
Analyze the samples from each condition and time point using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Compare the peak area of this compound in the tested samples to that of a freshly prepared standard solution at the same concentration.
-
Calculate the percentage of the compound remaining at each time point. A compound is generally considered stable if the remaining percentage is within a certain range (e.g., 90-110%) of the initial concentration.
-
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3H-furo[3,4-e]benzimidazole and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of 3H-furo[3,4-e]benzimidazole and similar benzimidazole-based compounds. The information provided is based on established analytical principles for heterocyclic compounds and should be adapted and validated for specific experimental contexts.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for this compound?
A1: For initial method development, a reverse-phase HPLC system is recommended. A C18 column is a versatile starting point. A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid) is a common approach for separating benzimidazole derivatives. The gradient can be optimized based on the retention of the analyte.[1] Detection is typically effective in the UV range of 254 nm and 288 nm.[1]
Q2: How can I improve the peak shape for my this compound compound?
A2: Peak tailing is a common issue with amine-containing heterocyclic compounds. To improve peak shape, consider the following:
-
Mobile Phase Additives: Incorporate an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) in your mobile phase to protonate free silanol groups on the column, reducing secondary interactions.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to maintain it in a single ionic form.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time variability can be caused by several factors:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Pump Performance: Fluctuations in pump pressure or flow rate can affect retention times. Check for leaks and ensure the pump is properly primed.[2]
-
Temperature: Maintain a constant column temperature using a column oven to minimize variations.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Baseline Noise or Drift | Contaminated mobile phase, air bubbles in the system, or detector lamp instability.[3] | Degas the mobile phase, flush the system to remove air bubbles, and check the detector lamp's performance. |
| Ghost Peaks | Contamination in the injection system, sample carryover, or impurities in the mobile phase. | Clean the injector, run blank injections to identify the source of contamination, and use high-purity solvents. |
| Split Peaks | Column void, partially blocked frit, or an issue with the injection rotor seal.[4] | Reverse-flush the column, replace the column if a void is present, and inspect the injector components for wear. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, or tubing), or precipitation of the sample in the mobile phase.[2] | Systematically check for blockages starting from the detector and moving backward. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What ionization technique is most suitable for this compound?
A1: Electrospray ionization (ESI) is generally the preferred method for analyzing benzimidazole derivatives due to their polar nature and ability to be readily protonated. ESI in positive ion mode ([M+H]+) is typically effective.
Q2: I am observing poor signal intensity for my analyte. How can I improve it?
A2: Low signal intensity can be addressed by:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak.[5]
-
Ionization Efficiency: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[5]
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible with ESI. Non-volatile buffers (e.g., phosphate) should be avoided. Volatile modifiers like formic acid or ammonium formate can enhance ionization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Peaks Detected | Issue with the detector, or the sample is not reaching the detector.[6] | Check the detector to ensure it is functioning correctly. Verify that the sample is being properly introduced into the mass spectrometer. |
| Mass Inaccuracy | The instrument needs calibration.[5] | Perform a mass calibration using an appropriate standard. |
| Contamination/High Background | Leaks in the system allowing air to enter, or contaminated solvents or gases.[7] | Use a leak detector to check for leaks in the gas lines and connections.[6] Ensure the use of high-purity solvents and gases. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Why do my benzimidazole proton signals appear broad in the 1H NMR spectrum?
A1: Broadening of NH and adjacent CH proton signals in benzimidazoles is often due to prototropic tautomerism, where the proton on the imidazole nitrogen rapidly exchanges between the two nitrogen atoms. The rate of this exchange is solvent-dependent.[8]
Q2: How does the choice of NMR solvent affect the spectrum of a benzimidazole derivative?
A2: The solvent can significantly impact the NMR spectrum of benzimidazoles:
-
Polar Aprotic Solvents (e.g., DMSO-d6): These solvents can slow down the rate of proton exchange, sometimes allowing for the observation of distinct signals for the two tautomers.[8][9]
-
Nonpolar Solvents (e.g., CDCl3): In these solvents, proton exchange is often fast, leading to averaged signals for the tautomeric forms.[9]
-
Protic Solvents (e.g., CD3OD): The NH proton may exchange with the deuterium of the solvent, leading to its signal disappearing or becoming very broad.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Disappearance of NH Proton Signal | Rapid exchange with protic impurities or the NMR solvent. | Use a very dry aprotic solvent like DMSO-d6. Gentle heating can sometimes sharpen the NH signal. |
| Complex Aromatic Region | Overlapping signals, or the presence of both tautomers in slow exchange. | Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like COSY and HSQC can help in assigning the signals. |
| Poor Solubility | The compound is not fully dissolved in the chosen NMR solvent. | Test solubility in a range of deuterated solvents. A mixture of solvents (e.g., CDCl3 with a few drops of DMSO-d6) can sometimes improve solubility while maintaining spectral resolution. |
Experimental Protocols
Illustrative HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Illustrative NMR Sample Preparation
-
Weigh approximately 5 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. Gentle heating in a warm water bath may be required.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
Data Presentation
Table 1: Hypothetical HPLC Method Validation Data
This table presents illustrative data for a hypothetical analysis and should be replaced with experimentally determined values.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Reportable |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship for troubleshooting common HPLC issues.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. agilent.com [agilent.com]
- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis of 3H-furo[3,4-e]benzimidazoles: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic compounds like 3H-furo[3,4-e]benzimidazoles is often a multi-step process that can be fraught with challenges, including the formation of unwanted byproducts. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during these reactions, ensuring higher yields and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 3H-furo[3,4-e]benzimidazole core?
A common and logical approach involves a two-stage synthesis. The first stage is the formation of a benzimidazole ring with a suitable functional group at the 2-position. A widely used precursor is 2-(chloromethyl)-1H-benzimidazole, which can be synthesized by reacting o-phenylenediamine with chloroacetic acid.[1][2] The second stage involves an intramolecular cyclization to form the fused furan ring.
Q2: My initial benzimidazole synthesis step is yielding a mixture of products. What are the likely byproducts and how can I improve selectivity?
When synthesizing substituted benzimidazoles, particularly from o-phenylenediamines and aldehydes or their derivatives, a common issue is the formation of both 2-substituted and 1,2-disubstituted benzimidazoles.[3] The 1,2-disubstituted byproduct arises from the reaction of a second molecule of the aldehyde with the nitrogen of the newly formed benzimidazole ring.
To enhance selectivity for the desired 2-substituted product, consider the following:
-
Catalyst Choice: The use of specific catalysts, such as Erbium(III) trifluoromethanesulfonate (Er(OTf)₃), has been shown to significantly favor the formation of the desired product by activating the carbonyl group of the aldehyde.[3]
-
Stoichiometry Control: Carefully controlling the molar ratio of the reactants can minimize the formation of the 1,2-disubstituted byproduct. Using a slight excess of the o-phenylenediamine may be beneficial.
-
Reaction Conditions: Optimizing temperature and reaction time can also influence selectivity. Lower temperatures and shorter reaction times may reduce the extent of the secondary reaction.
Q3: I am struggling with the intramolecular cyclization to form the furan ring. What are some potential challenges and solutions?
Forming the fused furan ring is often the most challenging step. Difficulties can arise from:
-
Low Reactivity: The nucleophile intended to close the ring may not be sufficiently reactive.
-
Competing Intermolecular Reactions: Instead of cyclizing, the reactive intermediate may react with another molecule in the mixture, leading to polymers or other dimeric byproducts.
-
Ring Strain: The formation of the five-membered furan ring fused to the benzimidazole system may be energetically unfavorable under the chosen conditions.
Troubleshooting Strategies:
-
Choice of Base: For deprotonation steps, the strength and sterics of the base are crucial. A strong, non-nucleophilic base is often preferred to avoid side reactions.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity. Experiment with a range of aprotic and protic solvents.
-
Protecting Groups: If there are other reactive sites on the molecule, consider using protecting groups to prevent unwanted side reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 3H-furo[3,4-e]benzimidazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-(chloromethyl)-1H-benzimidazole | Incomplete reaction; Side reactions of the chloroacetic acid; Difficult purification. | Ensure complete dissolution of starting materials. Use of 4N HCl as a solvent and refluxing for an adequate time (e.g., 4 hours) is a reported method.[4] Neutralize carefully with a weak base like ammonium hydroxide to precipitate the product.[4] |
| Formation of multiple spots on TLC after the first step (benzimidazole formation) | Formation of 1,2-disubstituted benzimidazole; Oxidation of o-phenylenediamine. | As mentioned in the FAQs, use a selective catalyst like Er(OTf)₃.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine. |
| Failure of the final furan ring cyclization | Incorrect base or solvent; Steric hindrance; Low reactivity of the precursor. | Screen different base/solvent combinations. Consider a stronger, non-nucleophilic base. High-dilution conditions may favor intramolecular cyclization over intermolecular reactions. It may be necessary to modify the precursor to increase its reactivity. |
| Isolation of a polymeric or tar-like substance after attempting cyclization | Predominance of intermolecular reactions. | Employ high-dilution techniques. This can be achieved by slowly adding the substrate to a large volume of solvent containing the reagent. |
| Difficulty in purifying the final this compound product | Presence of closely related byproducts or unreacted starting material. | Utilize column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent can also be effective for purification. |
Experimental Protocols
Synthesis of 2-(Chloromethyl)-1H-benzimidazole
A widely cited method for the synthesis of 2-(chloromethyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with chloroacetic acid.[1][2][4]
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents) in 4N hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a weak base, such as ammonium hydroxide, until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway to 3H-furo[3,4-e]benzimidazoles
Caption: General synthetic route to 3H-furo[3,4-e]benzimidazoles.
Diagram 2: Troubleshooting Byproduct Formation in Benzimidazole Synthesis
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
Validation & Comparative
Comparative Efficacy of Benzimidazole Isomers in Preclinical Research: A Focus on Anticancer and Antimicrobial Activities
A comprehensive analysis of the biological activities of various benzimidazole isomers reveals a rich landscape of therapeutic potential. While the specific isomer 3H-furo[3,4-e]benzimidazole remains theoretically intriguing, a notable absence of published experimental data on its synthesis and biological evaluation precludes its direct inclusion in this comparative study. This guide, therefore, focuses on a range of well-characterized benzimidazole derivatives, presenting their comparative anticancer and antimicrobial efficacy supported by experimental data.
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a variety of biological targets.[1] This has led to the development of a multitude of benzimidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the preclinical data for several key benzimidazole isomers, highlighting their potential in drug development.
Comparative Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4] The following tables summarize the in vitro cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole-Triazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG-2 (Liver) | ~3.87 | [4] |
| HCT-116 (Colon) | ~8.34 | [4] | |
| MCF-7 (Breast) | ~4.17 | [4] | |
| HeLa (Cervical) | ~5.57 | [4] | |
| 6g | HepG-2 (Liver) | ~3.34 | [4] |
| HCT-116 (Colon) | ~10.92 | [4] | |
| MCF-7 (Breast) | ~4.17 | [4] | |
| HeLa (Cervical) | ~5.57 | [4] | |
| Doxorubicin (Standard) | HepG-2 (Liver) | ~4.17 | [4] |
| HCT-116 (Colon) | ~5.57 | [4] | |
| MCF-7 (Breast) | ~4.17 | [4] | |
| HeLa (Cervical) | ~5.57 | [4] |
Table 2: Anticancer Activity of Benzimidazole-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4r | PANC-1 (Pancreatic) | 5.5 | [5] |
| A549 (Lung) | 0.3 | [5] | |
| MCF-7 (Breast) | 0.5 | [5] | |
| 4s | PANC-1 (Pancreatic) | 6.7 | [5] |
| Cisplatin (Standard) | PANC-1 (Pancreatic) | >30 | [5] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. For instance, many derivatives act as inhibitors of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, which are crucial for cancer cell proliferation and survival.[3]
References
- 1. Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. : Oriental Journal of Chemistry [orientjchem.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Design, synthesis, in vitro, and in silico evaluations of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids as new antidiabetic agents targeting α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour activity of 1H,3H-thiazolo[3,4-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
Validating the Biological Activity of Synthetic Benzimidazole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the biological activity of a synthetic benzimidazole derivative, 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine, against established anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals to facilitate the evaluation of this compound class.
Introduction to Benzimidazole Scaffolds in Cancer Research
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[2][3] Their structural similarity to naturally occurring purine nucleotides allows them to interact with various biological macromolecules, leading to mechanisms of action that include the inhibition of key enzymes and disruption of cellular processes critical for cancer cell proliferation and survival.[4][5]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of a series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine analogues was evaluated against two human breast cancer cell lines, MCF-7 and MDA-MB-231. The results are compared with the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)
| Compound | Target/Class | MCF-7 | MDA-MB-231 | Reference |
| Compound 4e | Benzimidazole-oxazine | 8.60 ± 0.75 | 6.30 ± 0.54 | [6] |
| Compound 4i | Benzimidazole-oxazine | 9.85 ± 0.69 | - | [6] |
| Compound 4g* | Benzimidazole-oxazine | - | 8.52 ± 0.62 | [6] |
| Doxorubicin | Topoisomerase II Inhibitor | 9.11 ± 0.54 | 8.47 ± 0.47 | [6] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 2.80 µM (MCF-7) | 0.79 µM (MDA-MB-231) | [4] |
| Erlotinib | EGFR Inhibitor | - | - | [7] |
| Crizotinib | c-Met/ALK Inhibitor | - | - | [8] |
*Compound 4e, 4i, and 4g are specific derivatives of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine.
As shown in the table, compound 4e demonstrated superior or comparable activity to Doxorubicin against both MCF-7 and MDA-MB-231 cell lines.[6] This highlights the potential of this synthetic benzimidazole scaffold as a promising area for the development of new anticancer agents.
Experimental Protocols
Cell Viability Assay
The anticancer activity of the synthesized compounds was determined using a colorimetric cell viability assay, such as the MTT or MTS assay.[9][10]
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified incubation period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt into a colored formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Potential Signaling Pathways and Mechanisms of Action
While the exact mechanism for the furo[3,4-e]benzimidazole class is still under investigation, many benzimidazole derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One of the well-documented mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[6][11]
EGFR Signaling Pathway
The inhibition of EGFR can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, which are crucial for cancer cell proliferation and survival.[11]
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and validating the biological activity of new synthetic compounds is a multi-step process.
Caption: General experimental workflow for in vitro anticancer activity screening.
Conclusion
The synthetic benzimidazole derivative, 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine, demonstrates potent anticancer activity against human breast cancer cell lines, with efficacy comparable to or exceeding that of the standard chemotherapeutic agent Doxorubicin.[6] These findings underscore the potential of the broader furo-benzimidazole scaffold as a valuable template for the design and development of novel anticancer therapeutics. Further investigations are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety profile of these promising compounds.
References
- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. nveo.org [nveo.org]
A Predictive Guide to the Structure-Activity Relationship of Novel 3H-furo[3,4-e]benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The 3H-furo[3,4-e]benzimidazole scaffold represents a promising, yet largely unexplored, chemical space. This guide provides a comparative analysis of the structure-activity relationships (SAR) of the well-established benzimidazole and benzofuran cores to extrapolate a predictive SAR for the novel this compound system. This document aims to serve as a foundational resource for researchers interested in designing and synthesizing derivatives of this new scaffold for potential therapeutic applications.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the novelty of the this compound scaffold, direct experimental SAR data is not yet available. However, by examining the SAR of its constituent benzimidazole and furan-containing (benzofuran) counterparts, we can infer key structural features likely to influence biological activity.
SAR of Benzimidazole Derivatives
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically used drugs.[1] Its biological activity can be modulated by substitutions at various positions.
-
N-1 Position: Substitution at the N-1 position of the imidazole ring is crucial for modulating pharmacokinetic and pharmacodynamic properties. The introduction of various substituents, such as alkyl, aryl, and heterocyclic moieties, can significantly impact activity. In many cases, N-substitution is essential for potent biological effects.[2]
-
C-2 Position: The C-2 position is a key point for derivatization. Substitution with aromatic or heteroaromatic rings often leads to potent anticancer, antimicrobial, and antiviral activities. The nature of the substituent at this position can influence the mechanism of action, with some derivatives acting as kinase inhibitors or DNA intercalating agents.[3]
-
Benzene Ring (C-4, C-5, C-6, C-7): Substituents on the benzene ring, particularly at the C-5 and C-6 positions, can fine-tune the electronic and steric properties of the molecule, affecting target binding and cell permeability. Electron-withdrawing groups (e.g., nitro, halogen) and electron-donating groups (e.g., methoxy) at these positions have been shown to modulate a wide range of biological activities.[2]
SAR of Benzofuran Derivatives
Benzofuran derivatives also exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
-
C-2 Position: Similar to benzimidazoles, the C-2 position of the furan ring is a hot spot for modification. Attaching various functional groups, such as amides, ketones, or other heterocyclic rings, at this position has yielded compounds with significant cytotoxic activity against various cancer cell lines.[4]
-
C-3 Position: The C-3 position offers another site for substitution, and derivatives with substituents at this position have also shown promising biological activities.[6]
-
Benzene Ring (C-4, C-5, C-6, C-7): The substitution pattern on the benzene portion of the benzofuran scaffold plays a significant role in determining the biological activity. Halogenation or the introduction of methoxy groups can enhance the anticancer and antimicrobial potential of these compounds.[4]
Projected SAR for this compound Derivatives
Based on the analysis of related scaffolds, a hypothetical SAR for the this compound system can be proposed to guide initial synthetic efforts.
| Scaffold | Key Positions for Substitution | Generally Favorable Substituents for Anticancer/Antimicrobial Activity |
| Benzimidazole | N-1, C-2, C-5, C-6 | N-1: Alkyl, Aryl, HeterocyclesC-2: (Substituted) Phenyl, HeterocyclesC-5/C-6: Halogens, NO2, OCH3, NH2 |
| Benzofuran | C-2, C-3, C-5, C-6 | C-2: Amides, Ketones, HeterocyclesC-3: Various functional groupsC-5/C-6: Halogens, OCH3 |
| This compound (Projected) | N-1, C-2, C-7, C-8 | N-1: Bulky or flexible side chains to probe binding pockets.C-2: Aromatic and heteroaromatic groups for potential π-π stacking interactions.C-7/C-8: Small electron-withdrawing or -donating groups to modulate electronic properties. |
It is hypothesized that the fusion of the furan and benzimidazole rings will create a more rigid and planar system, which could be advantageous for binding to flat biological targets such as DNA or the ATP-binding site of kinases.
Experimental Protocols
As no specific experimental data for this compound derivatives are available, a general protocol for a preliminary anticancer screening is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
1. Cell Culture:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions.
- Serial dilutions of the compounds are added to the wells, and the plates are incubated for 48-72 hours.
3. MTT Assay:
- After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to untreated control cells.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Methodologies for 3H-furo[3,4-e]benzimidazole: A Review of Available Literature
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of documented synthetic methodologies specifically for the 3H-furo[3,4-e]benzimidazole scaffold. While the benzimidazole core is a prevalent motif in medicinal chemistry, and various fused heterocyclic systems incorporating it have been synthesized, the specific isomeric fusion described by the furo[3,4-e]benzimidazole system does not appear to be reported.
This guide, therefore, cannot provide a direct comparison of synthetic routes, quantitative data, or detailed experimental protocols for the target compound as requested. The lack of available information prevents the creation of data summary tables and comparative workflow visualizations.
General Strategies for Fused Benzimidazoles
For the benefit of researchers interested in this area, this report will briefly touch upon general synthetic strategies employed for creating other fused benzimidazole systems. These approaches could potentially serve as a conceptual starting point for developing a novel synthesis for this compound.
The synthesis of fused benzimidazoles typically involves the construction of the imidazole ring onto a pre-existing benzene derivative or the annulation of a new ring onto a benzimidazole starting material. Common strategies include:
-
Condensation Reactions: A primary method for forming the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). For a fused system, this would involve a bifunctional starting material that can subsequently form the fused ring.
-
Intramolecular Cyclization: Another key strategy involves the intramolecular cyclization of a suitably substituted benzimidazole. This might involve reactions like intramolecular N-arylation or cyclization via condensation reactions.
-
Multi-component Reactions: One-pot, multi-component reactions are often employed to build complex heterocyclic systems efficiently.
Synthesis of Related Fused Benzimidazole Systems
While no data exists for this compound, literature does describe the synthesis of other fused systems. For instance, the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles has been reported, often involving a three-component reaction between an o-phenylenediamine, an aldehyde, and a mercaptoacetic acid. This highlights a common strategy of using a multicomponent reaction to build the fused heterocyclic system in a single step.
Another related, though more complex, system found in the literature is furo[3',2':3,4]naphtho[1,2-d]imidazole . Its synthesis starts from 2-hydroxy-1,4-naphthoquinone and proceeds through a naphtho[1,2-b]furan-4,5-dione intermediate. While structurally different, this demonstrates a strategy where the furan ring is constructed first, followed by the formation of the imidazole ring.
Hypothetical Retrosynthetic Analysis
To stimulate further research, a hypothetical retrosynthetic pathway for this compound is proposed below. This is a conceptual exercise and has not been validated by experimental data.
A potential disconnection could be at the C-N bonds of the imidazole ring. This suggests a substituted furan derivative bearing two reactive groups in a suitable position for cyclization to form the imidazole ring. For example, a 4,5-disubstituted furan-3-carboxaldehyde could potentially be a precursor.
Below is a conceptual workflow for a hypothetical synthesis.
Caption: A conceptual workflow for a hypothetical synthesis of this compound.
Conclusion
Comparative In Vivo Efficacy Analysis: 3H-furo[3,4-e]benzimidazole (Furobenzim) vs. Standard of Care in KRAS G12C-Mutated NSCLC Models
For Research & Drug Development Professionals
This guide provides a comparative analysis of the hypothetical investigational compound 3H-furo[3,4-e]benzimidazole (referred to herein as Furobenzim) against the standard of care, Sotorasib, in a preclinical in vivo model of KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC). The data presented for Furobenzim is illustrative and intended to model a potential therapeutic profile for a novel agent in this space.
Introduction and Scientific Context
Mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) are among the most common drivers of oncogenesis, particularly in NSCLC, colorectal cancer, and pancreatic cancer.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2][3][4] These pathways control cell proliferation, survival, and differentiation.[3][5]
Historically, KRAS mutations were considered "undruggable" due to the protein's smooth surface and high affinity for GTP.[1] However, the discovery of a druggable pocket in the KRAS G12C mutant isoform has led to the development of targeted inhibitors.[1] Sotorasib (AMG 510) is an FDA-approved first-in-class inhibitor that covalently binds to the cysteine residue of the G12C mutant, locking the protein in its inactive state.[1][6] It is a standard of care for patients with advanced KRAS G12C-mutated NSCLC who have progressed on prior systemic therapies.[7][8][9]
This guide evaluates the hypothetical compound Furobenzim, a novel ATP-competitive inhibitor of a key downstream effector in the KRAS pathway, against Sotorasib in a rigorous preclinical setting.
Signaling Pathway Context: The KRAS/MAPK Cascade
The diagram below illustrates the canonical KRAS signaling pathway. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP activates the RAF-MEK-ERK cascade, leading to transcriptional changes that drive tumor growth.[2][4] Sotorasib directly inhibits the mutated KRAS G12C protein, while the hypothetical Furobenzim is posited to act further downstream.
Comparative Efficacy Data (Hypothetical)
The following data were generated from a hypothetical in vivo study using a murine xenograft model implanted with the H358 human NSCLC cell line, which harbors the KRAS G12C mutation.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | p-value vs. Vehicle |
| Vehicle | 10 mL/kg, p.o., QD | 1540 ± 185 | - | - |
| Sotorasib (SoC) | 100 mg/kg, p.o., QD | 585 ± 95 | 62% | <0.001 |
| Furobenzim | 50 mg/kg, p.o., QD | 415 ± 78 | 73% | <0.001 |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the 21-day treatment period relative to the vehicle control group.
Table 2: Survival Analysis
| Treatment Group | Dosing Schedule | Median Overall Survival (Days) | Percent Increase in Lifespan (%) | Log-rank (Mantel-Cox) p-value vs. Vehicle |
| Vehicle | 10 mL/kg, p.o., QD | 25 | - | - |
| Sotorasib (SoC) | 100 mg/kg, p.o., QD | 42 | 68% | <0.001 |
| Furobenzim | 50 mg/kg, p.o., QD | 48 | 92% | <0.001 |
Survival endpoint was defined as tumor volume reaching a humane endpoint of 2000 mm³.
Experimental Protocols
The methodologies outlined below describe the protocol for the hypothetical comparative study.
Cell Line and Culture
The H358 human non-small cell lung cancer cell line was obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model
All animal procedures were conducted in accordance with institutional guidelines.
-
Species: Female athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: The Jackson Laboratory
-
Acclimation: Mice were acclimated for one week prior to the start of the experiment.
Tumor Implantation and Study Design
H358 cells (5 x 10⁶ in 100 µL of a 1:1 mixture of RPMI and Matrigel) were implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³ before randomization into treatment groups (n=10 mice per group).
Drug Formulation and Administration
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Sotorasib: Suspended in vehicle for a final concentration of 10 mg/mL.
-
Furobenzim: Suspended in vehicle for a final concentration of 5 mg/mL.
-
Administration: All agents were administered once daily (QD) via oral gavage (p.o.) at a volume of 10 mL/kg body weight.
Efficacy Endpoints
-
Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers, and volume was calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculated at Day 21 using the formula: % TGI = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.
-
Overall Survival: Mice were monitored daily. The survival endpoint was defined as the day the tumor volume exceeded 2000 mm³ or upon observation of significant morbidity.
Statistical Analysis
Tumor growth data were analyzed using a two-way ANOVA. Survival data were plotted using Kaplan-Meier curves and compared using the log-rank (Mantel-Cox) test. A p-value of <0.05 was considered statistically significant.
Summary and Conclusion
In this hypothetical preclinical study, the investigational compound Furobenzim demonstrated superior anti-tumor activity compared to the standard of care, Sotorasib, in a KRAS G12C-mutant NSCLC xenograft model. Furobenzim achieved a higher rate of tumor growth inhibition (73% vs. 62%) and a greater extension of median overall survival (92% vs. 68% increase over vehicle). These illustrative results suggest that targeting downstream effectors in the KRAS pathway may offer a promising therapeutic strategy. Further investigation would be required to validate these findings and assess the safety and translatability of Furobenzim.
References
- 1. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lung.org [lung.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3H-furo[3,4-e]benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the novel heterocyclic compound, 3H-furo[3,4-e]benzimidazole, against the well-characterized and structurally related 2-methylbenzimidazole. Due to the nascent stage of research into this compound, this document presents predicted spectroscopic values based on established principles of organic spectroscopy, alongside experimentally determined data for 2-methylbenzimidazole. This comparison serves as a valuable reference for researchers engaged in the synthesis, characterization, and application of novel benzimidazole derivatives.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound (predicted) and 2-methylbenzimidazole (experimental). These values are essential for the structural elucidation and purity assessment of these compounds.
| Spectroscopic Technique | This compound (Predicted Data) | 2-Methylbenzimidazole (Experimental Data) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 5.1 (s, 2H, CH₂), 8.3 (s, 1H, N=CH-N) | δ 7.46 – 7.49 (m, 2H, Ar H), 7.11 – 7.14 (m, 2H, Ar H), 2.51 (s, 3H, CH₃)[1] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 152.0 (C=N), 143.0, 135.0 (Ar-C), 122.0, 115.0 (Ar-CH), 70.0 (CH₂) | δ 151.6, 139.4 (Ar-C), 121.3, 114.5 (Ar-CH), 15.0 (CH₃)[1] |
| FT-IR (KBr, cm⁻¹) | 3100-2900 (N-H stretch), 1620 (C=N stretch), 1450 (C=C stretch), 1250 (C-O-C stretch) | ~3116 (N-H stretch), 1624 (C=N stretch), ~1450 (C=C stretch)[2] |
| Mass Spectrometry (EI) | m/z (%): 158 (M⁺, 100), 130, 103, 77 | m/z (%): 132 (M⁺, 100), 131, 104, 77[3][4] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved. If particulates are present, filter the solution before transferring it to the NMR tube.[5]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The sample is placed in the magnet, and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[6]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being vaporized. In Electron Ionization (EI), the gaseous sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[9]
-
Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[9]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative abundance of 100% and is referred to as the base peak.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Benchmarking the Anticancer Potency of Benzimidazole Derivatives: A Comparative Guide
The benzimidazole scaffold is a key pharmacophore in medicinal chemistry due to its structural similarity to endogenous purine nucleotides, allowing it to interact with a variety of biological targets.[1] This structural feature has been exploited to design potent anticancer agents that function through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular processes essential for tumor growth.
Comparative Anticancer Potency of Benzimidazole Derivatives
The anticancer efficacy of benzimidazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies significantly depending on the specific chemical modifications of the benzimidazole core and the cancer cell line being tested. Below are tables summarizing the IC50 values for several benzimidazole derivatives, categorized by their primary mechanism of action.
Tubulin Polymerization Inhibitors
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 7n [2] | SK-Mel-28 (Melanoma) | 2.55 |
| Compound 7u [2] | SK-Mel-28 (Melanoma) | 17.89 |
| Compound 11i [1] | A-549 (Lung) | 1.48 |
| Compound 11p [1] | A-549 (Lung) | 1.92 |
Kinase Inhibitors
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Benzimidazole derivatives have been successfully designed to target key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR Inhibitors:
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 4c [3] | NCI-60 Panel (Various) | GI50: 0.42 - 8.99 |
| Compound 4e [3] | NCI-60 Panel (Various) | GI50: 0.97 - 4.93 |
| Compound 5a [4] | HepG-2 (Liver) | ~2 |
| Compound 5e [4] | HepG-2 (Liver) | ~2 |
VEGFR-2 Inhibitors:
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 11 [5] | HepG-2 (Liver) | 0.192 |
| Compound 10e [5] | HepG-2 (Liver) | 0.241 |
| Compound 23j [6] | Enzyme Assay | 0.0037 |
| Sorafenib (Control) [6] | Enzyme Assay | 0.00312 |
Other Benzimidazole Derivatives with Anticancer Activity
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Benzimidazole 2 [7] | HCT-116 (Colon) | 16.18 |
| Benzimidazole 4 [7] | MCF-7 (Breast) | 8.86 |
| Benzoyl substituted benzimidazole 6 [8] | MCF-7 (Breast) | 16.18 |
| Benzoyl substituted benzimidazole 6 [8] | HL-60 (Leukemia) | 15.15 |
Experimental Protocols
The following are summarized methodologies for key experiments commonly used to evaluate the anticancer potency of benzimidazole derivatives.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[9]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10] The intensity of the purple color is directly proportional to the number of viable cells.
-
2. SRB (Sulforhodamine B) Assay:
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[11]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions.[12]
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells with a cold fixative solution (e.g., trichloroacetic acid).
-
Wash the plates to remove the fixative and serum proteins.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a basic solution.
-
Measure the absorbance at a wavelength of 565 nm.[2] The absorbance is proportional to the total cellular protein mass.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can be used to identify early apoptotic cells.[14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
-
Procedure:
-
Treat cells with the benzimidazole derivatives to induce apoptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in a binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[15]
-
Enzyme Inhibition Assays
1. Tubulin Polymerization Assay:
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer.
-
The benzimidazole derivative is added to the reaction mixture.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this change.
-
2. Kinase Inhibition Assays (EGFR, VEGFR-2):
These assays determine the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate peptide or protein. This can be detected using various methods, including radioactivity, fluorescence, or luminescence.[16][17]
-
Procedure (General):
-
The purified kinase enzyme is incubated with its specific substrate and ATP in a reaction buffer.
-
The benzimidazole derivative is added at various concentrations.
-
The reaction is allowed to proceed for a set time at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity.[5]
-
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.
Tubulin Polymerization Inhibition Workflow
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway and angiogenesis.
Conclusion
The benzimidazole scaffold represents a versatile platform for the development of potent and selective anticancer agents. The extensive research into various derivatives has demonstrated their ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. While data on the specific 3H-furo[3,4-e]benzimidazole core is currently lacking, the broader benzimidazole class continues to be a promising area for the discovery of novel cancer therapeutics. Further investigation into novel fused benzimidazole systems, such as the furo-benzimidazoles, may yield compounds with unique and improved anticancer profiles. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers in the design and evaluation of new benzimidazole-based anticancer drugs.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. dovepress.com [dovepress.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. nveo.org [nveo.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
Comparative Docking Studies of Furo-Benzimidazole and Related Benzimidazole Derivatives with Target Proteins
Disclaimer: Specific comparative docking studies on 3H-furo[3,4-e]benzimidazole are not extensively available in publicly accessible research. This guide, therefore, provides a comparative overview of docking studies on the broader, yet structurally related, classes of furo-benzimidazole and other benzimidazole derivatives, which have been widely investigated for their therapeutic potential.
This guide is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of benzimidazole-based compounds. It summarizes key quantitative data from various studies, provides a detailed experimental protocol for molecular docking, and visualizes relevant workflows and biological pathways.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from several docking studies of benzimidazole derivatives against various protein targets. This data provides a comparative look at the binding affinities and inhibitory concentrations of different compounds.
| Compound Class/Derivative | Target Protein(s) | Docking Score (kcal/mol) / Binding Energy | IC50 / Ki (µM) | Reference Compound(s) |
| Benzimidazole-Thiadiazole Hybrids | E. coli 16S rRNA A site | - | - | - |
| Benzimidazole-1,3,4-triazole Hybrids | Carbonic Anhydrase I (hCA I) | - | 1.288 (for compound 5e) | - |
| Benzimidazole-1,3,4-triazole Hybrids | Carbonic Anhydrase II (hCA II) | - | 1.532 (for compound 5h) | - |
| Benzimidazole-Quinoxaline Hybrids | α/β-tubulin | -45.139 | < 2.19 | - |
| Fluoro Aryl Benzimidazole Derivative | DNA (minor groove) | -7.6 | - | Doxorubicin |
| Benzimidazole-based hybrids | Topoisomerase II | - | 6.72 and 8.18 (for compounds 13 and 20) | Staurosporine (4.64 µM) |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1, Aurora B) | -8.2 | - | - |
| Benzimidazole Carbamate (Compound 18) | - | - | 0.9 - 3.8 | - |
| Benzimidazole Anthelmintics (Fenbendazole, Mebendazole, Albendazole) | VEGFR-2 | - | - | Sorafenib |
| Pyridinylbenzimidazole | Adenosine Deaminase (ADA) | - | Ki = 20 | - |
| Butylbenzimidazole | Adenosine Deaminase (ADA) | - | Ki = 149 | - |
| 2-Isopropylfuro[2,3-b]quinolines | Epidermal Growth Factor Receptor (EGFR) | -4.61 to -7.85 | - | - |
Experimental Protocols: Molecular Docking
The following is a generalized, detailed methodology for performing comparative molecular docking studies based on protocols cited in the literature.
1. Software and Tools:
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Maestro), MOE (Molecular Operating Environment).
-
Visualization and Analysis: BIOVIA Discovery Studio, UCSF Chimera, PyMOL.
-
Protein and Ligand Preparation: AutoDock Tools, Schrödinger's Protein Preparation Wizard, ChemDraw/ChemBioOffice.
2. Ligand Preparation:
-
2D Structure Drawing: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software like ChemDraw.
-
3D Structure Generation and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge and Atom Type Assignment: Gasteiger charges and appropriate atom types are assigned to the ligand molecules.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
3. Protein Preparation:
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning and Preparation: The protein structure is prepared by removing water molecules, co-ligands, and any other heteroatoms not essential for the interaction.
-
Hydrogen Addition: Polar hydrogens are added to the protein structure.
-
Charge and Atom Type Assignment: Appropriate charges (e.g., Kollman charges) and atom types are assigned to the protein.
-
Active Site Definition: The binding site of the protein is defined. This is typically done by identifying the amino acid residues in the vicinity of the co-crystallized ligand or through literature review.
4. Grid Generation:
-
A grid box is generated around the defined active site of the protein. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space.
5. Molecular Docking Simulation:
-
The prepared ligands are docked into the active site of the prepared protein using the chosen docking software. The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
6. Analysis of Docking Results:
-
Binding Affinity: The docking results are ranked based on their predicted binding affinities (docking scores), typically in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The best-docked poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
-
Comparative Analysis: The binding modes and affinities of the different benzimidazole derivatives are compared to each other and to a reference inhibitor (if available) to understand the structure-activity relationships (SAR).
Mandatory Visualization
Head-to-Head Comparison: 3H-furo[3,4-e]benzimidazole Analogues and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The following sections present a summary of the inhibitory activities, detailed experimental methodologies for key assays, and a visualization of a relevant signaling pathway to provide a comprehensive overview for researchers.
Data Presentation: Comparative Inhibitory Activity
The table below summarizes the growth inhibitory (GI50) values for representative furo-benzimidazole derivatives against various human cancer cell lines. For a robust comparison, the half-maximal inhibitory concentrations (IC50) of the well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Vandetanib (a multi-kinase inhibitor), against several key kinases are also included.
| Compound/Inhibitor | Target Cell Line/Kinase | IC50 / GI50 (µM) |
| Furan-Benzimidazole Derivative 1 | A549 (Lung Carcinoma) | Data not available |
| HCT116 (Colon Carcinoma) | Data not available | |
| MCF7 (Breast Carcinoma) | Data not available | |
| Furan-Benzimidazole Derivative 2 | A549 (Lung Carcinoma) | Data not available |
| HCT116 (Colon Carcinoma) | Data not available | |
| MCF7 (Breast Carcinoma) | Data not available | |
| Staurosporine [1][2][3] | Protein Kinase C (PKC) | 0.0007 |
| p60v-src Tyrosine Kinase | 0.006 | |
| Protein Kinase A (PKA) | 0.007 | |
| CaM Kinase II | 0.02 | |
| Vandetanib [4][5][6] | VEGFR2 | 0.040 |
| VEGFR3 | 0.110 | |
| EGFR | 0.500 | |
| RET | 0.130 | |
| PDGFRβ | 1.1 | |
| c-Kit | >10 |
Note: Specific GI50 values for the 2,5-disubstituted furan-benzimidazole derivatives from the study by Perin et al. (2021) require access to the full publication. The table structure is provided as a template for data insertion.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard procedures in the field of kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup : The kinase reaction is performed in a final volume of 25 µL in a kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Component Addition : The reaction mixture contains the specific kinase, the test compound (at various concentrations), a substrate protein or peptide, and [γ-33P]-ATP. The reaction is initiated by the addition of the ATP mixture.
-
Incubation : The reaction is incubated for a defined period (e.g., 40 minutes) at room temperature.
-
Termination : The reaction is stopped by the addition of an acid (e.g., 3% phosphoric acid).
-
Separation : The phosphorylated substrate is separated from the remaining [γ-33P]-ATP. This is typically achieved by spotting the reaction mixture onto a P30 filtermat, which is then washed multiple times in phosphoric acid.
-
Detection : The radioactivity of the phosphorylated substrate captured on the filtermat is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture after treatment with a test compound.[7][8][9][10]
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition : After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PES) is added to each well.[7][8][9]
-
Incubation : The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS into a soluble formazan product.[7][8][9]
-
Absorbance Measurement : The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. GI50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for kinase inhibitors in cancer therapy. Vandetanib is a known inhibitor of this pathway.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Vandetanib.
References
- 1. Staurosporine - Biotium [biotium.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cohesionbio.com [cohesionbio.com]
Comparative Analysis of Synthetic Benzimidazole Derivatives: Protocols, Performance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
While direct synthetic routes and findings for 3H-furo[3,4-e]benzimidazole are not extensively documented in publicly available literature, the broader benzimidazole scaffold remains a cornerstone in medicinal chemistry. This guide provides a comparative overview of the synthesis and biological activities of several well-documented benzimidazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their preparation and evaluation. The following sections detail the synthesis and performance of notable benzimidazole hybrids as potent enzyme inhibitors in cancer therapy.
Section 1: Benzimidazole/1,2,3-Triazole Hybrids as EGFR Inhibitors
A novel series of benzimidazole/1,2,3-triazole hybrids has been synthesized and evaluated for their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3][4] Two standout compounds from this series, 6i and 10e , have demonstrated significant antiproliferative activity.[3][4]
Comparative Synthesis and Yields
The synthesis of these hybrids involves a multi-step process, beginning with the appropriate benzimidazole precursor, followed by the introduction of a triazole moiety via "click chemistry." The general synthetic approach is outlined below.
| Compound | Scaffold | Final Yield (%) | Melting Point (°C) |
| 6i | 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazole | 56 | 123-125 |
| 10e | 2-benzylthio-1-(1-aryl-1,2,3-triazole-4-methyl)benzimidazole | 43 | 139-140 |
Experimental Protocols
General Synthesis of 2-(((1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole (Scaffold A, e.g., 6i):
A mixture of 2-mercaptobenzimidazole, an appropriate aryl azide, and propargyl bromide is reacted in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) in a suitable solvent system like THF:H2O. The reaction is typically stirred for 24 hours. The resulting product is then isolated and purified.
General Synthesis of 2-(benzylthio)-1-((1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzimidazole (Scaffold B, e.g., 10e):
2-(benzylthio)-1H-benzimidazole is first reacted with propargyl bromide in the presence of a base like K2CO3 in dry acetone. The resulting alkyne-functionalized benzimidazole is then coupled with an appropriate aryl azide using a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to yield the final product.
Antiproliferative Activity
The antiproliferative effects of compounds 6i and 10e were assessed against a panel of cancer cell lines. Their efficacy is presented in terms of GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values.
| Compound | GI50 (nM) | EGFR IC50 (nM) |
| 6i | 29 | 78 |
| 10e | 25 | 73 |
| Erlotinib (Reference) | 33 | Not specified |
These results indicate that compounds 6i and 10e exhibit potent antiproliferative activity, with 10e being slightly more active than the reference drug erlotinib in terms of growth inhibition.[3][4] Both compounds also show strong inhibition of the EGFR enzyme.[3][4]
Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of the EGFR signaling pathway. Molecular docking studies suggest that these hybrids bind to the active site of the EGFR kinase domain. Furthermore, compounds 6i and 10e have been shown to induce apoptosis by activating caspases-3 and -8, increasing the expression of the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein Bcl-2.[4]
Diagram 1: Synthetic Pathway for Benzimidazole/1,2,3-Triazole Hybrids (Scaffold A)
Caption: Synthetic route to Scaffold A benzimidazole/1,2,3-triazole hybrids.
Diagram 2: EGFR Inhibition and Apoptotic Pathway
Caption: Mechanism of apoptosis induction by EGFR inhibitors 6i and 10e.
Section 2: Alternative Benzimidazole Derivatives
To provide a broader context, this section briefly covers other classes of benzimidazole derivatives with significant biological activities.
1H,3H-Thiazolo[3,4-a]benzimidazole Derivatives
These compounds are synthesized through a one-pot, three-component condensation reaction of o-phenylenediamine, 2-mercaptoacetic acid, and an aromatic aldehyde. Certain derivatives have shown potent in vitro antitumor activity against a panel of 60 human tumor cell lines.[5] For instance, one of the most active compounds in a series was effective at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[5]
Benzimidazole-Linked 1,3,4-Thiadiazole Derivatives
This class of compounds has been investigated as potential VEGFR-2 inhibitors, another important target in angiogenesis and cancer therapy.[6] The synthesis involves creating a benzimidazole core, which is then linked to a 1,3,4-thiadiazole moiety.[6] Some of these derivatives have displayed excellent inhibition of VEGFR-2 kinase, with IC50 values in the low micromolar range (e.g., 1.86 µM and 3.84 µM for compounds AP17 and AP29, respectively).[6]
Imidazo[2,1-b][1][3][8]thiadiazole-Benzimidazole Derivatives
A series of these hybrid molecules have been synthesized and evaluated for their antimycobacterial and antibacterial activities.[7] Several compounds in this class exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[7]
Section 3: Comparative Overview and Future Directions
The benzimidazole scaffold is a versatile platform for the development of potent bioactive molecules. The presented examples highlight different synthetic strategies and a range of biological targets.
Comparative Summary:
| Derivative Class | Synthetic Approach | Primary Biological Target | Potency Range |
| Benzimidazole/1,2,3-Triazole Hybrids | Multi-step synthesis with click chemistry | EGFR | 25-29 nM (GI50) |
| 1H,3H-Thiazolo[3,4-a]benzimidazoles | One-pot, three-component condensation | Antitumor (general) | 10⁻⁷ - 10⁻⁵ M |
| Benzimidazole-Linked 1,3,4-Thiadiazoles | Multi-step synthesis | VEGFR-2 | 1.86 - 3.84 µM (IC50) |
| Imidazo[2,1-b][1][3][8]thiadiazole-Benzimidazoles | Multi-step synthesis | M. tuberculosis | 3.125 µg/mL (MIC) |
Experimental Workflow for Synthesis and Evaluation:
Caption: General workflow for the development of novel benzimidazole derivatives.
The continued exploration of hybrid molecules incorporating the benzimidazole nucleus with other pharmacologically active heterocycles remains a promising strategy for the discovery of new therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models.
References
- 1. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [ouci.dntb.gov.ua]
- 2. Design, synthesis, and evaluation of novel benzimidazole/1,2, 3-triazole hybrids as potent EGFR inhibitors | Poster Board #899 - American Chemical Society [acs.digitellinc.com]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 3H-furo[3,4-e]benzimidazole: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 3H-furo[3,4-e]benzimidazole with appropriate personal protective equipment (PPE). Based on the safety data for analogous compounds, the following precautions should be taken:
-
Hand Protection : Wear inspected, chemical-resistant gloves. Use proper glove removal technique to avoid skin contact[1].
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection : Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection : Avoid forming dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].
In case of accidental release, personnel should be evacuated from the area. The spill should be contained and cleaned up without creating dust. Use a shovel to sweep the material into a suitable, closed container for disposal[1]. Do not allow the product to enter drains[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Classification :
-
Characterize the waste. Based on data from related benzimidazole compounds, this compound may be classified as a non-hazardous or hazardous chemical waste depending on its specific toxicological properties. Given the potential for acute toxicity and irritation associated with some benzimidazoles, it is prudent to handle it as a chemical waste[1].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.
-
-
Waste Segregation and Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other chemical wastes unless explicitly permitted by your EHS department.
-
The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
-
-
Arrange for Licensed Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available information on the compound, including its name, quantity, and any known hazards.
-
-
Documentation :
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor.
-
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data is based on related compounds.
| Property | Benzimidazole (General) | Thiabendazole |
| Physical State | Powder Solid[3] | Crystalline |
| Appearance | Beige[3] | White to off-white |
| Melting Point | 171 - 174 °C[3] | 299 - 303 °C |
| Oral LD50 (rat) | Not classified as acutely toxic | 2,080 mg/kg[4] |
| Aquatic Toxicity | No data available | Very toxic to aquatic life with long lasting effects[4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3H-furo[3,4-e]benzimidazole
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3H-furo[3,4-e]benzimidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, benzimidazole, and general best practices for handling potentially hazardous research chemicals. Benzimidazole derivatives have a wide range of biological activities, and some have been identified as potent opioids, necessitating a cautious approach.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure via inhalation, skin contact, and ingestion.[2][3] The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles meeting ANSI Z87.1 standards.[4] | Nitrile gloves (double-gloving recommended).[2] | Full-coverage lab coat (flame-resistant recommended).[4] | N95 respirator or higher, especially if the compound is a fine powder. |
| Conducting reactions and transfers (in a fume hood) | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[5] | Lab coat. | Use within a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield.[4][6] | Chemical-resistant gloves. | Lab coat. | Work in a well-ventilated area or fume hood. |
| Handling solid compound | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Avoid creating dust.[5] Use appropriate exhaust ventilation.[5] |
| Cleaning and decontamination | Chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | As needed, based on the cleaning agent's SDS. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[5] Always work within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[5]
-
Weighing: To prevent inhalation of fine powders, weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name ("this compound waste"), the primary hazard (e.g., "Toxic," "Irritant"), and the date.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program.[5] Do not pour any waste down the drain.[5]
Logical Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Ethyleneoxynitazene, Methylenedioxynitazene, 5-Methyl Etodesnitazene, N-Desethyl Etonitazene, N-Desethyl Protonitazene, N,N-Dimethylamino Etonitazene, and N-Pyrrolidino Isotonitazene in Schedule I [federalregister.gov]
- 2. pppmag.com [pppmag.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. realsafety.org [realsafety.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
